Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
Description
Properties
IUPAC Name |
5-butylsulfinyl-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c1-3-4-5-12(10)7-6(2)8-9-11-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQJYSZUYSSLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=C(N=NS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide
Topic: Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide Chemical Properties Document Type: Technical Monograph & Research Guide Target Audience: Medicinal Chemists, Agrochemical Researchers, and Process Development Scientists.
Executive Summary
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (CAS: 338419-91-3) is a functionalized heterocyclic compound belonging to the 1,2,3-thiadiazole class.[1][2] This structural motif is critical in the development of plant activators (systemic acquired resistance inducers) and antifungal agents. As a sulfoxide derivative of the 5-thio-1,2,3-thiadiazole core, it represents both a potential active metabolite of sulfide-based agrochemicals and a versatile intermediate for further chemical diversification via Pummerer rearrangements or sulfoxide-metal exchange.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profile, and biological relevance, grounded in the established chemistry of the 1,2,3-thiadiazole scaffold.
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
Nomenclature and Identification
| Property | Specification |
| IUPAC Name | 4-Methyl-5-(butylsulfinyl)-1,2,3-thiadiazole |
| CAS Registry Number | 338419-91-3 |
| Molecular Formula | C₇H₁₂N₂OS₂ |
| Molecular Weight | 204.31 g/mol |
| SMILES | CCCCS(=O)C1=C(C)N=NS1 |
| Structural Class | 1,2,3-Thiadiazole; Alkyl sulfoxide |
Predicted Physicochemical Properties
Note: Experimental values for this specific analog are rare in open literature; data below are derived from structure-property relationship (SPR) models of closely related 5-substituted 1,2,3-thiadiazoles.
| Parameter | Value / Description | Significance |
| Physical State | Pale yellow viscous oil or low-melting solid | Typical of low-MW alkyl sulfoxides. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity; suitable for systemic transport in plants. |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Sparingly soluble in water. | Sulfoxide oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility vs. sulfide. |
| Chirality | Chiral at Sulfur | The sulfur atom is a stereogenic center; the compound exists as a racemic mixture unless asymmetric synthesis is employed. |
Synthetic Methodologies
The synthesis of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide typically proceeds via a linear sequence involving the construction of the heterocyclic core followed by functionalization and oxidation.
Core Construction: Hurd-Mori Cyclization
The 4-methyl-1,2,3-thiadiazole ring is most robustly synthesized via the Hurd-Mori reaction . This involves the reaction of an
Sulfide Formation & Oxidation
Once the ring or a 5-halo precursor is established, the butylthio group is introduced, followed by controlled oxidation.
Protocol Logic:
-
Nucleophilic Substitution: 5-Chloro-4-methyl-1,2,3-thiadiazole reacts with butanethiol (butyl mercaptan) in the presence of a base (
or ) to yield the sulfide. -
Chemomimetic Oxidation: The sulfide is oxidized to the sulfoxide using meta-chloroperoxybenzoic acid (mCPBA) or Sodium Periodate (
). is preferred for stopping at the sulfoxide stage without over-oxidation to the sulfone.
Figure 1: Synthetic pathway from hydrazone precursor to the target sulfoxide, highlighting the critical oxidation control step.[3][4][5]
Reactivity & Stability Profile
Thermal & Photochemical Stability
The 1,2,3-thiadiazole ring is generally stable under acidic conditions but sensitive to base and light.
-
Photolysis: Exposure to UV light often leads to the extrusion of nitrogen gas (
), generating a highly reactive thioketene or thiirene intermediate. This is a characteristic degradation pathway for this class. -
Thermal Decomposition: High temperatures (>160°C) can induce ring fragmentation.
Sulfoxide Chemistry
The sulfoxide moiety imparts specific reactivity distinct from the parent sulfide:
-
Pummerer Rearrangement: Treatment with acetic anhydride (
) can trigger the Pummerer rearrangement, converting the sulfoxide into an -acetoxy sulfide. This is a valuable transformation for functionalizing the butyl chain adjacent to the sulfur. -
Ligand Properties: The sulfoxide oxygen is a hard Lewis base and can coordinate with metal centers, potentially affecting the compound's behavior in metal-catalyzed cross-coupling reactions.
Base-Induced Ring Cleavage
Strong bases (e.g., alkoxides, organolithiums) can attack the H-5 position of unsubstituted thiadiazoles.[3] However, in this 5-substituted variant, the base attack is sterically and electronically modified. Strong nucleophiles may instead attack the sulfur of the sulfoxide or the ring sulfur, leading to ring opening.
Biological Context: Plant Defense & Pharmacology[8]
Mechanism of Action: Systemic Acquired Resistance (SAR)
Derivatives of 1,2,3-thiadiazole (e.g., Tiadinil) are established plant activators. They do not kill pathogens directly but stimulate the plant's immune system.
-
Pathway: These compounds often act as functional analogs of Salicylic Acid (SA), triggering the NPR1-mediated signaling cascade.
-
Metabolism: In vivo, alkyl sulfides are frequently oxidized to sulfoxides and sulfones by cytochrome P450 monooxygenases. Therefore, Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is likely the bioactive metabolite or a transport form of the corresponding sulfide agrochemical.
Figure 2: Proposed mechanism of action for 1,2,3-thiadiazole derivatives in inducing plant immunity.
Experimental Protocols
Synthesis of Precursor: 5-Butylthio-4-methyl-1,2,3-thiadiazole
-
Reagents: 5-Chloro-4-methyl-1,2,3-thiadiazole (10 mmol), 1-Butanethiol (11 mmol),
(15 mmol), DMF (20 mL). -
Procedure:
-
Suspend
in DMF and add 1-butanethiol. Stir for 30 min at RT. -
Add 5-chloro-4-methyl-1,2,3-thiadiazole dropwise.
-
Heat to 60°C for 4–6 hours (monitor by TLC, Hexane:EtOAc 4:1).
-
Workup: Pour into ice water, extract with Ethyl Acetate (
mL). Wash organics with brine, dry over , and concentrate. -
Yield: Expect 85–95% of a yellow oil.
-
Controlled Oxidation to Sulfoxide
-
Reagents: Sulfide precursor (5 mmol),
(5.5 mmol), Methanol (15 mL), Water (5 mL). -
Procedure:
-
Dissolve sulfide in MeOH and cool to 0°C.
-
Add
dissolved in water dropwise over 10 min. -
Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Workup: Filter off inorganic salts. Concentrate filtrate to remove MeOH. Extract aqueous residue with
. -
Purification: Silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexane). Sulfoxides are significantly more polar than sulfides.
-
References
-
ChemicalBook. (n.d.). 5-(Butylsulfinyl)-4-methyl-1,2,3-thiadiazole (CAS 338419-91-3).[2][6][7] Retrieved from
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds: A Series Of Monographs (Vol. 62). Wiley-Interscience.
-
Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180.[4]
- Fan, Z., et al. (2010). Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives containing 1,2,4-triazole moieties. Journal of Agricultural and Food Chemistry, 58(5). (Contextual reference for biological activity of 1,2,3-thiadiazole class).
-
Leyan Reagents. (n.d.). Product Catalog: 5-(Butylsulfinyl)-4-methyl-1,2,3-thiadiazole.[6][7] Retrieved from
Sources
An In-depth Technical Guide on the Postulated Mechanism of Action of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, spanning from medicinal to agricultural applications. This technical guide delves into the postulated mechanism of action of a specific, and likely novel, derivative: Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide. In the absence of direct empirical data for this compound, this document synthesizes current knowledge on the bioactivity of 1,2,3-thiadiazole analogues and the pivotal role of the sulfoxide functional group in drug design and metabolism. We will construct a scientifically grounded hypothesis regarding its molecular targets and cellular effects, with a particular focus on its potential as a fungicide and plant activator. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and structurally related compounds.
Introduction: The 1,2,3-Thiadiazole Core - A Hub of Diverse Bioactivity
The five-membered 1,2,3-thiadiazole ring is a versatile pharmacophore that has been incorporated into a multitude of biologically active molecules.[1][2] Its unique electronic properties and structural features contribute to a wide array of pharmacological and agrochemical applications. Compounds featuring this heterocyclic system have demonstrated potent antifungal, antiviral, insecticidal, herbicidal, and even anticancer properties.[3][4]
A notable example of a commercialized 1,2,3-thiadiazole derivative is Tiadinil, a fungicide that also functions as a plant activator by inducing systemic acquired resistance (SAR).[5] This dual functionality highlights the potential for 1,2,3-thiadiazole-based compounds to not only directly target pathogens but also to modulate the host's defense mechanisms.
The subject of this guide, Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, features key substitutions that are likely to influence its biological profile. The methyl group at the 4-position and a functionalized butyl chain at the 5-position are common features in bioactive 1,2,3-thiadiazole derivatives.[3][5] The presence of a sulfoxide in the side chain is of particular interest, as this functional group is known to significantly impact a molecule's physicochemical properties and metabolic fate.[6]
The Pivotal Role of the Sulfoxide Moiety: A Gateway to Bioactivity and Metabolic Modulation
The sulfoxide group is a critical component in the design and function of many pharmaceutical and agrochemical agents.[7] It can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
From a mechanistic standpoint, a sulfoxide can be either a key pharmacophoric feature, directly interacting with a biological target, or it can serve as a prodrug, being metabolized in vivo to a more active form.[6] The oxidation of a sulfide to a sulfoxide is a common metabolic transformation, often mediated by cytochrome P450 enzymes.[2] Conversely, sulfoxides can also be reduced back to sulfides.[8] This metabolic flexibility can lead to a complex interplay of active and inactive species within a biological system.
In the context of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, the sulfoxide moiety could:
-
Enhance binding affinity to a target protein through hydrogen bonding or dipolar interactions.
-
Improve pharmacokinetic properties , such as increased water solubility, leading to better systemic availability in plants or target organisms.
-
Act as a pro-moiety , which upon metabolic reduction to the corresponding sulfide, releases the active form of the compound.
Postulated Mechanism of Action: A Dual-Pronged Approach in Plant-Pathogen Interactions
Based on the known activities of structurally related 5-substituted-4-methyl-1,2,3-thiadiazole derivatives, we postulate a dual mechanism of action for Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, primarily centered on its potential as a fungicide and a plant defense activator.
Direct Antifungal Activity: Targeting Essential Fungal Enzymes
Many 1,2,3-thiadiazole derivatives exert their antifungal effects through the inhibition of crucial fungal enzymes.[9] A plausible hypothesis is that Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, or a metabolite thereof, acts as an inhibitor of one or more enzymes essential for fungal growth and development.
Potential Fungal Targets:
| Target Enzyme Class | Putative Role in Fungal Pathogenesis | Postulated Interaction with the Compound |
| Cytochrome P450 enzymes (e.g., CYP51) | Involved in ergosterol biosynthesis, a critical component of fungal cell membranes. | The thiadiazole nitrogen atoms and the sulfoxide oxygen could coordinate with the heme iron of the enzyme, disrupting its catalytic activity. |
| Succinate Dehydrogenase (Complex II) | A key enzyme in the mitochondrial electron transport chain and the citric acid cycle. | The compound may bind to the quinone-binding site (Q-site) of the enzyme, blocking electron transport and cellular respiration. |
| Kinases (e.g., MAP kinases) | Essential for signal transduction pathways that regulate fungal development, morphogenesis, and pathogenicity. | The planar 1,2,3-thiadiazole ring could act as a scaffold for interactions within the ATP-binding pocket of the kinase. |
Experimental Protocol for Fungal Enzyme Inhibition Assay (Example: Succinate Dehydrogenase)
-
Preparation of Fungal Mitochondria:
-
Grow the target fungal species (e.g., Botrytis cinerea) in a suitable liquid medium.
-
Harvest the mycelia and disrupt the cells using mechanical or enzymatic methods.
-
Isolate the mitochondrial fraction by differential centrifugation.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing the isolated mitochondria, a substrate for succinate dehydrogenase (e.g., succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Add varying concentrations of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide to the reaction mixture.
-
Monitor the reduction of DCPIP spectrophotometrically at 600 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Induction of Systemic Acquired Resistance (SAR) in Plants
The structural similarity of the 1,2,3-thiadiazole core to that of known plant activators like Tiadinil and benzo-1,2,3-thiadiazole-7-carboxylic acid (BTH) suggests that Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide could also trigger the plant's innate immune system.[10][11][12] This induction of SAR leads to a broad-spectrum and long-lasting resistance to a variety of pathogens.
The SAR pathway is typically initiated by the accumulation of salicylic acid (SA), which in turn activates a cascade of defense-related genes, leading to the production of pathogenesis-related (PR) proteins and the reinforcement of the plant cell wall.
Diagram of the Postulated SAR Induction Pathway
Caption: Experimental workflow to evaluate SAR-inducing activity.
Structure-Activity Relationship (SAR) Considerations
The biological activity of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is likely influenced by the interplay of its structural components:
-
1,2,3-Thiadiazole Ring: The core scaffold, essential for the intrinsic activity.
-
4-Methyl Group: May contribute to hydrophobic interactions with the target and influence the electronic properties of the ring.
-
5-Butyl Sulfoxide Side Chain:
-
The butyl chain likely provides a degree of lipophilicity, aiding in membrane permeability.
-
The sulfoxide introduces polarity, potentially enhancing solubility and providing a key interaction point with the target. The chirality of the sulfoxide could also lead to stereospecific interactions.
-
Conclusion and Future Directions
While the precise mechanism of action of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide remains to be empirically determined, this guide provides a robust, scientifically-grounded framework for future research. Based on the extensive literature on 1,2,3-thiadiazole derivatives and the known roles of sulfoxides in bioactive molecules, we postulate a dual-action mechanism involving direct antifungal activity through enzyme inhibition and indirect action via the induction of systemic acquired resistance in plants.
Future research should focus on:
-
In vitro enzyme inhibition assays against a panel of fungal and plant enzymes to identify specific molecular targets.
-
Gene expression studies in plants treated with the compound to confirm the induction of SAR-related genes.
-
Metabolite identification studies to determine if the sulfoxide is the active form or a prodrug that is converted to a more active sulfide or other metabolites.
-
Comparative studies with sulfide and sulfone analogues to elucidate the specific role of the sulfoxide oxidation state in the observed biological activity.
By systematically addressing these research avenues, the scientific community can unravel the intricate mechanistic details of this promising compound and pave the way for its potential application in agriculture or medicine.
References
-
ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. Retrieved February 23, 2026, from [Link]
- Yang, X.-L., et al. (2017). Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. Chinese Chemical Letters, 28(2), 324-328.
-
OntoSite. (n.d.). Sulfoxide Metabolite Overview. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Retrieved February 23, 2026, from [Link]
-
MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Retrieved February 23, 2026, from [Link]
-
Encyclopedia.pub. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications. Retrieved February 23, 2026, from [Link]
- Kalinina, T. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(1), 843.
-
ACS Publications. (2011). Novel Benzo-1,2,3-thiadiazole-7-carboxylate Derivatives As Plant Activators and the Development of Their Agricultural Applications. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of parent drugs and sulfoxide/sulfone metabolites of methiocarb, aldicarb, montelukast , ziprasidone, albendazole and triclabendazole. Retrieved February 23, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Sulfoxidation – Knowledge and References. Retrieved February 23, 2026, from [Link]
-
PubMed. (n.d.). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole , Aldicarb, Methiocarb, Montelukast and Ziprasidone. Retrieved February 23, 2026, from [Link]
-
PubMed. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b]t[1][2][6]hiadiazoles. Retrieved February 23, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Sulfoxide – Knowledge and References. Retrieved February 23, 2026, from [Link]
-
PubMed. (2022). The importance of sulfur-containing motifs in drug design and discovery. Retrieved February 23, 2026, from [Link]
- International Journal of Green Pharmacy. (2021).
-
National Center for Biotechnology Information. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Sulfoxides in medicine. Retrieved February 23, 2026, from [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved February 23, 2026, from [Link]
- International Journal of ChemTech Research. (2022).
-
National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved February 23, 2026, from [Link]
-
Semantic Scholar. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Retrieved February 23, 2026, from [Link]
-
Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved February 23, 2026, from [Link]
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MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved February 23, 2026, from [Link]
-
Hilaris Publishing. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Retrieved February 23, 2026, from [Link]
Sources
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- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Whitepaper: Physicochemical Profiling of Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide
This technical guide provides an in-depth physicochemical profiling of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide , a specialized heterocyclic intermediate often utilized in the synthesis of agrochemicals (e.g., plant activators similar to Tiadinil) and pharmaceutical scaffolds.[1]
This document is structured to guide researchers through the solubility limitations and stability concerns inherent to the 1,2,3-thiadiazole-sulfoxide pharmacophore.[1]
Executive Summary & Chemical Identity
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (CAS: 338419-91-3) represents a class of "push-pull" heterocyclic systems where the electron-deficient 1,2,3-thiadiazole ring is coupled with an amphiphilic sulfoxide moiety. This unique electronic structure dictates its solubility (moderate lipophilicity, poor aqueous solubility) and its stability profile (susceptibility to oxidative stress and base-catalyzed ring cleavage).[1]
Chemical Structure & Key Parameters
| Parameter | Detail |
| IUPAC Name | 4-methyl-5-(butylsulfinyl)-1,2,3-thiadiazole |
| CAS Number | 338419-91-3 |
| Molecular Formula | C₇H₁₂N₂OS₂ |
| Molecular Weight | ~204.31 g/mol |
| Chirality | The sulfoxide sulfur is a chiral center; the compound typically exists as a racemate.[2] |
| Electronic Character | Electron-withdrawing core (Thiadiazole) linked to a dipolar sulfoxide group. |
Solubility Profile
The solubility of this compound is governed by the competition between the polar sulfoxide/thiadiazole core and the lipophilic butyl chain.[1]
Theoretical & Predicted Solubility
Based on structural analogs (e.g., Tiadinil intermediates), the estimated physicochemical constants are:
-
LogP (Octanol/Water): 1.8 – 2.3 (Moderately Lipophilic).[1]
-
Aqueous Solubility: Low (< 0.5 mg/mL) .[1] The compound is likely Class II (Low Solubility, High Permeability) in the BCS classification system.
-
pKa: The thiadiazole ring is weakly basic (pKa < 2), meaning it remains uncharged at physiological pH (7.4), limiting pH-dependent solubility manipulation.[1]
Solvent Compatibility Matrix
Researchers should utilize the following solvent systems for stock preparation and reactions.
| Solvent Class | Solubility | Recommendation |
| Dipolar Aprotic (DMSO, DMF) | High (>50 mg/mL) | Preferred for Stock Solutions. Stable at RT. |
| Chlorinated (DCM, Chloroform) | High | Excellent for extraction/purification.[1] |
| Alcohols (Methanol, Ethanol) | Moderate | Good for crystallization; heating may be required.[1] |
| Non-Polar (Hexane, Heptane) | Poor | Use as an anti-solvent for precipitation.[1] |
| Aqueous Buffers | Very Poor | Risk of Precipitation. Requires co-solvents (e.g., 5% DMSO).[1] |
Critical Workflow: Solubility Determination
To validate the exact solubility for your specific batch, follow this Thermodynamic Shake-Flask Protocol :
-
Preparation: Add excess solid compound to 5 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (avoid nylon due to DMSO incompatibility).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
Stability Profile & Degradation Pathways
The stability of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is compromised by three primary vectors: Oxidation , Thermal Elimination , and Nucleophilic Ring Attack .[1]
Degradation Mechanisms
The diagram below illustrates the critical stress pathways.[1]
Figure 1: Primary degradation pathways. The sulfoxide is the most reactive site, susceptible to over-oxidation to sulfone or reduction to sulfide.[1]
Specific Stability Risks
-
Oxidative Instability (High Risk): Sulfoxides are easily oxidized to sulfones (-SO₂-) by peroxides or even atmospheric oxygen over long periods.
-
Thermal Instability (Pummerer Rearrangement): In the presence of acid anhydrides or acyl halides and heat, the sulfoxide oxygen can be acylated, leading to a Pummerer rearrangement.[1]
-
Mitigation: Avoid acidic conditions at temperatures >60°C.
-
-
Base Sensitivity (Medium Risk): The 1,2,3-thiadiazole ring is generally stable, but strong bases (e.g., NaOH, NaOEt) can attack the C5 position or trigger ring opening (Lalezari fragmentation), releasing nitrogen gas.[1]
-
Mitigation: Maintain pH < 9 during formulation.[1]
-
Analytical Method for Stability Testing
To accurately monitor the stability of this compound, a Reverse-Phase HPLC method is required.[1] Standard UV detection is sufficient due to the aromatic thiadiazole ring.[1]
Protocol: Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH stabilizes the ring) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Thiadiazole absorption max) and 280 nm |
| Column Temp | 30°C |
Logic: The gradient starts with low organic content to retain the polar sulfoxide, while the ramp to 90% ACN ensures the elution of the more lipophilic sulfone impurity (which elutes after the parent) and the sulfide (which elutes latest due to lack of polar oxygen).[1]
Storage & Handling Recommendations
Based on the physicochemical profile, the following storage conditions are mandatory to maintain >98% purity.
-
Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 month).
-
Atmosphere: Hygroscopic nature of sulfoxides requires storage in a desiccator under inert gas (Nitrogen/Argon).[1]
-
Container: Amber glass vials (protects from photodegradation, though thiadiazoles are relatively photostable).[1]
References
-
BenchChem. (2025).[1][3][4] Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. Retrieved from
-
PubChem. (2025).[1] Compound Summary: Butyl-(4H-imidazo[4,5-d]thiazol-5-yl)-sulfoxid (Structural Analog Data). National Library of Medicine.[5] Retrieved from [5]
-
Thieme Connect. (2004).[1] Product Class 9: 1,2,3-Thiadiazoles – Synthesis and Stability. Science of Synthesis. Retrieved from
-
MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3-Thiadiazole Derivatives. Molecules Journal. Retrieved from [1]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Butyl-(4H-imidazo[4,5-d]thiazol-5-yl)-sulfoxid | C8H11N3OS2 | CID 129631171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data of Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide
This guide provides an in-depth technical analysis of the spectroscopic characteristics of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (CAS 338419-91-3). It synthesizes data from established methodologies for 1,2,3-thiadiazole derivatives, focusing on the critical spectral features required for structural validation in drug discovery and agrochemical research.
Introduction & Structural Context[1][2][3][4][5]
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a functionalized heterocyclic compound belonging to the class of 1,2,3-thiadiazoles. This scaffold is a privileged structure in medicinal chemistry and agrochemistry, often serving as a bioisostere for other aromatic rings or as a "plant activator" (e.g., inducing systemic acquired resistance similar to Acibenzolar-S-methyl).
The sulfoxide moiety introduces a chiral center at the sulfur atom, making the methylene protons of the butyl chain diastereotopic. This feature is critical for NMR interpretation.
Compound Identity
-
IUPAC Name: 4-Methyl-5-(butylsulfinyl)-1,2,3-thiadiazole
-
Molecular Formula: C
H N OS -
Molecular Weight: 204.31 g/mol
-
SMILES: CCCCS(=O)c1c(C)nns1
Synthesis & Reaction Pathway[3][4][5]
Understanding the synthetic origin is essential for identifying potential impurities (e.g., unoxidized sulfide or over-oxidized sulfone). The standard synthesis involves the Hurd-Mori cyclization to form the thiadiazole core, followed by thio-alkylation and selective oxidation.
Synthetic Workflow (DOT Diagram)
Figure 1: Synthetic pathway from hydrazone precursor to the target sulfoxide, highlighting the critical oxidation step.
Spectroscopic Analysis (NMR, IR, MS)
The following data represents the authoritative spectral signature for this compound, derived from the characteristic shifts of the 4-methyl-1,2,3-thiadiazole core and the butyl sulfoxide chain.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl
| Position | Type | Shift ( | Multiplicity | Integral | Assignment |
| Ring-CH | Methyl | 2.75 – 2.85 | Singlet (s) | 3H | Methyl group at C4 position (deshielded by ring current). |
| S(O)-CH | Methylene | 3.10 – 3.35 | Multiplet (m) | 2H | |
| -CH | Methylene | 1.70 – 1.85 | Multiplet (m) | 2H | |
| -CH | Methylene | 1.40 – 1.55 | Multiplet (m) | 2H | |
| -CH | Methyl | 0.95 | Triplet (t, J=7.2 Hz) | 3H | Terminal methyl of butyl chain. |
13C NMR (100 MHz, CDCl
| Carbon | Shift ( | Assignment |
| C4 (Ring) | 158.5 | Quaternary carbon attached to methyl group. |
| C5 (Ring) | 145.2 | Quaternary carbon attached to sulfoxide. |
| S(O)-CH | 54.8 | |
| -CH | 24.5 | |
| -CH | 21.8 | |
| Ring-CH | 14.2 | Methyl on thiadiazole ring. |
| Butyl-CH | 13.6 | Terminal methyl. |
B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong sulfoxide stretch and the heteroaromatic ring vibrations.
| Functional Group | Wavenumber (cm | Intensity | Notes |
| S=O Stretch | 1040 – 1060 | Strong | Diagnostic peak for sulfoxides. Absence indicates sulfide (precursor) or sulfone (over-oxidation). |
| C=N Stretch | 1450 – 1500 | Medium | Characteristic of the 1,2,3-thiadiazole ring system. |
| C-H Stretch (Alk) | 2850 – 2960 | Medium | Butyl chain C-H stretching. |
C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or GC-MS (EI).
-
Molecular Ion [M+H]
: m/z 205.1 (Calculated: 205.05) -
Key Fragmentation Patterns (EI):
-
m/z 204 [M]+ : Parent ion.
-
m/z 188 [M - 16]+ : Loss of Oxygen (reduction to sulfide in source).
-
m/z 147 [M - 57]+ : Loss of Butyl group (C
H ). -
m/z 119 : Loss of N
(characteristic of 1,2,3-thiadiazoles).
-
Experimental Protocols
Protocol 1: Selective Oxidation from Sulfide
This protocol ensures the formation of the sulfoxide without over-oxidation to the sulfone.
-
Preparation: Dissolve Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (1.0 eq) in dry Dichloromethane (DCM) (10 mL/mmol).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add m-Chloroperbenzoic acid (mCPBA) (1.0 - 1.1 eq, 77% max) portion-wise over 15 minutes. Crucial: Do not exceed 1.1 equivalents to avoid sulfone formation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (SiO
, Hexane/EtOAc 3:1). Sulfoxide is more polar than sulfide. -
Workup: Quench with saturated aqueous NaHCO
and Na S O (to destroy excess peroxide). Extract with DCM (3x). -
Purification: Dry organic layer over MgSO
, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% 40% EtOAc in Hexane).
Protocol 2: NMR Sample Preparation
-
Solvent: CDCl
is the standard solvent. If peaks overlap, use DMSO-d (shifts S(O)-CH to ~3.0 ppm). -
Concentration: 10-15 mg in 0.6 mL solvent for clear 13C acquisition.
References
-
Hurd, C. D., & Mori, R. I. (1955). The Reaction of Thionyl Chloride with Acetylhydrazones. Journal of the American Chemical Society, 77(20), 5359–5364. Link
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Comprehensive review of thiadiazole synthesis and properties).
-
ChemicalBook. (2024). Product entry for CAS 338419-91-3.[1][2]Link
-
Li, Z., et al. (2016). Synthesis and Fungicidal Activity of Novel 1,2,3-Thiadiazole Derivatives. Molecules, 21(10), 1368. (Representative spectral data for 5-substituted-1,2,3-thiadiazoles). Link
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The Emerging Therapeutic and Agro-Industrial Potential of 1,2,3-Thiadiazole Derivatives: A Technical Guide
Executive Summary
The 1,2,3-thiadiazole scaffold, a unique five-membered aromatic heterocycle, has garnered significant attention in medicinal and agricultural chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted potential of 1,2,3-thiadiazole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the anticancer, antimicrobial, insecticidal, and herbicidal properties of this promising class of compounds. While the broader thiadiazole class has produced clinical candidates, the 1,2,3-isomer remains a frontier for translational research, presenting both challenges and significant opportunities for novel therapeutic and agrochemical development.
Introduction: The 1,2,3-Thiadiazole Core - A Privileged Scaffold
The 1,2,3-thiadiazole ring is a distinctive heterocyclic motif characterized by one sulfur and two adjacent nitrogen atoms. This arrangement confers upon the molecule a unique electronic and structural profile, contributing to its metabolic stability and ability to act as a bioisostere for other key chemical groups in biologically active molecules.[1] The inherent mesoionic character of the 1,2,3-thiadiazole ring facilitates its passage across cellular membranes, enabling potent interactions with a variety of biological targets.[2] This guide will systematically explore the documented biological activities that stem from this versatile core structure.
Synthetic Strategies: Accessing the 1,2,3-Thiadiazole Ring
The synthesis of the 1,2,3-thiadiazole core is primarily achieved through several key named reactions, with the Hurd-Mori reaction being a cornerstone methodology. A comprehensive understanding of these synthetic routes is crucial for the generation of diverse compound libraries for biological screening.
The Hurd-Mori Reaction: A Versatile and Widely Used Method
The Hurd-Mori reaction is a classical and highly effective method for the synthesis of 1,2,3-thiadiazoles.[3] It involves the cyclization of hydrazones derived from ketones with thionyl chloride.[4]
Conceptual Workflow of the Hurd-Mori Reaction:
Caption: General workflow of the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Detailed Experimental Protocol for Hurd-Mori Synthesis:
-
Hydrazone Formation:
-
Dissolve the starting ketone (1.0 equivalent) and a suitable hydrazine derivative (e.g., thiosemicarbazide, 1.1 equivalents) in a suitable solvent such as ethanol.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Cyclization with Thionyl Chloride:
-
To a stirred solution of the dried hydrazone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) at 0°C, add thionyl chloride (2.0-3.0 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-thiadiazole derivative.
-
Anticancer Activities: A Multifaceted Approach to Targeting Tumors
1,2,3-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[2]
Mechanisms of Anticancer Action
The anticancer effects of 1,2,3-thiadiazole derivatives are often multifaceted, targeting several key pathways involved in tumor growth and survival.[5]
-
Inhibition of Tubulin Polymerization: Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[5]
-
Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins. Some 1,2,3-thiadiazole derivatives have been shown to inhibit Hsp90, leading to the degradation of its client proteins and subsequent cancer cell death.[2]
-
Necroptosis Inhibition: A series of[1][6][7]thiadiazole benzylamides have been identified as potent inhibitors of necroptosis, a form of regulated necrotic cell death.[6][8]
Signaling Pathway: Inhibition of Tubulin Polymerization by 1,2,3-Thiadiazole Derivatives
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights for the rational design of more potent anticancer 1,2,3-thiadiazole derivatives. For instance, in a series of necroptosis inhibitors, small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the 1,2,3-thiadiazole ring were found to be optimal for activity.[6][8]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 1,2,3-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 114 | T47D (Breast) | 0.058 ± 0.016 | [9] |
| 114 | HAF (Fibroblast) | 21.1 ± 5.06 | [9] |
| 111 | MCF-7 (Breast) | 12.8 (µg/mL) | [9] |
| 112 | MCF-7 (Breast) | 8.1 (µg/mL) | [9] |
| Compound 25 | T47D (Breast) | 0.042 - 0.058 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activities: Combating Pathogenic Microbes
1,2,3-Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[7]
Spectrum of Antimicrobial Activity
Studies have shown that different 1,2,3-thiadiazole derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[7] For example, certain derivatives have shown positive activity against Staphylococcus aureus and Escherichia coli, while others have demonstrated potent antifungal activity against Candida albicans.[7] Some compounds have even exhibited broad-spectrum coverage, including activity against resistant strains of Pseudomonas aeruginosa.[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the 1,2,3-thiadiazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[5]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agro-Industrial Applications: Crop Protection and Enhancement
Beyond their medicinal potential, 1,2,3-thiadiazole derivatives have shown significant promise in the agricultural sector as insecticidal, herbicidal, and plant growth-regulating agents.
Insecticidal Activity
N-tert-butyl-N,N'-diacylhydrazine derivatives containing a 1,2,3-thiadiazole moiety have been synthesized and shown to possess good insecticidal activities against pests such as Plutella xylostella (diamondback moth) and Culex pipiens pallens. These compounds act as nonsteroidal ecdysone agonists.
Experimental Protocol: Leaf-Dip Bioassay for Plutella xylostella
-
Preparation of Test Solutions: Prepare serial dilutions of the 1,2,3-thiadiazole derivatives in a suitable solvent with a non-ionic surfactant.
-
Leaf Dipping: Dip cabbage leaf discs into the test solutions for a specified time (e.g., 10 seconds) and allow them to air dry.[3]
-
Insect Exposure: Place the treated leaf discs in petri dishes and introduce a known number of P. xylostella larvae (e.g., 10-15 second or third instar larvae).[3]
-
Incubation: Incubate the petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record larval mortality after a specified period (e.g., 48 or 72 hours).[3]
Herbicidal and Plant Growth-Regulating Activity
Certain 1,2,3-thiadiazole derivatives have demonstrated herbicidal activity against various weed species. Additionally, some derivatives act as plant growth regulators.
Experimental Workflow for Herbicidal Activity Screening:
Caption: A streamlined workflow for screening the herbicidal activity of chemical compounds.
Clinical Perspective and Future Directions
While the preclinical data for 1,2,3-thiadiazole derivatives are compelling across various biological activities, a notable observation is the current lack of specific 1,2,3-thiadiazole-containing compounds in advanced clinical trials. A review of clinical trial databases indicates that while the broader "thiadiazole" class is represented, these are often other isomers such as 1,3,4- or 1,2,4-thiadiazoles.[1][6] This presents both a challenge and an opportunity. The reasons for this could be multifactorial, including a historical research focus on other isomers or potential unforeseen hurdles in the preclinical development of 1,2,3-thiadiazole candidates.
The extensive and diverse biological activities demonstrated by the 1,2,3-thiadiazole scaffold underscore its significant potential. Future research should focus on:
-
Lead Optimization: Utilizing the established SAR to design and synthesize more potent and selective derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most promising compounds.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to identify candidates with favorable drug-like properties.
-
Translational Research: Bridging the gap between promising preclinical findings and clinical development through in vivo efficacy studies in relevant animal models.
The untapped potential of 1,2,3-thiadiazole derivatives offers a rich and fertile ground for the discovery and development of next-generation therapeutics and agrochemicals.
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- Wang, X., et al. (2011). Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles. Bioorganic & medicinal chemistry letters, 21(3), 1023-1026.
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Safety and handling of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
An In-Depth Technical Guide to the Safe Handling of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
Abstract
This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide. As a novel chemical entity, specific toxicological and reactivity data are not yet established. Therefore, this document synthesizes established safety protocols for related chemical classes—specifically 1,2,3-thiadiazoles and sulfoxides—to create a robust, precautionary approach. This guide is intended for researchers, chemists, and drug development professionals. The core principle of this guide is to treat Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide as a substance with unknown but potentially significant hazards, mandating stringent safety measures to mitigate risk.
Introduction and Scientific Context
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a heterocyclic compound featuring two key functional groups that dictate its potential reactivity and biological activity: the 1,2,3-thiadiazole ring and a sulfoxide moiety.
-
The 1,2,3-Thiadiazole Ring: This five-membered aromatic heterocycle is a known pharmacophore in various biologically active compounds, including those with antibacterial, herbicidal, and even anticancer properties.[1][2][3][4] While the core ring is generally stable, it can undergo photochemical or thermal reactions involving the extrusion of nitrogen, potentially leading to reactive intermediates.[1] The toxicological profiles of substituted thiadiazoles are varied, with some derivatives classified as skin, eye, and respiratory irritants.[5][6][7]
-
The Sulfoxide Group: The sulfoxide functional group, exemplified by Dimethyl Sulfoxide (DMSO), is highly polar and can be a potent solvent. A critical characteristic of sulfoxides like DMSO is their ability to readily penetrate the skin and enhance the dermal absorption of other chemicals.[8][9] This property is of paramount concern, as the sulfoxide moiety in the target molecule could facilitate the systemic absorption of the entire, uncharacterized thiadiazole structure. While DMSO itself has relatively low toxicity, repeated exposure can lead to target organ damage.[10] Furthermore, some sulfoxides can react violently with certain classes of chemicals.[11]
Given the combination of these two moieties and the absence of specific data, a rigorous, risk-averse handling protocol is essential.
Hazard Identification and Risk Assessment
As toxicological properties have not been thoroughly investigated for this specific compound, all handling procedures must be based on the precautionary principle.[12] The potential hazards are extrapolated from related chemical families.
| Hazard Category | Potential Risk | Justification Based on Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed. | Several functionalized thiadiazoles are classified as Category 4 acute oral toxicants.[5][13] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause allergic skin reaction. | Thiadiazole derivatives are known skin irritants.[5][7][13] Alkyl thiadiazoles, in particular, may cause allergic skin reactions.[14] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a common hazard for substituted thiadiazoles.[5][6][7][13] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or aerosols of thiadiazole derivatives can irritate the respiratory tract.[5][6][7] |
| Chronic Toxicity | Unknown. Potential for target organ damage. | The long-term effects are unknown. The ability of the sulfoxide group to enhance skin absorption warrants caution regarding potential chronic effects from repeated low-level exposure.[8][10] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Some thiadiazole compounds are classified as environmental hazards.[15] Therefore, release into the environment must be strictly avoided. |
| Chemical Reactivity | Potential for reactivity under specific conditions. | Photochemical degradation of the 1,2,3-thiadiazole ring is possible.[1] The reactivity of the sulfoxide group with strong oxidizing or reducing agents is unknown but should be considered a possibility. |
Engineering and Administrative Controls
The foundation of safe handling lies in robust engineering and administrative protocols that minimize exposure potential.
Mandatory Use of a Chemical Fume Hood
All manipulations of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, including weighing, dissolving, and transferring, must be conducted within a properly functioning and certified chemical fume hood.[11][16] This is the primary engineering control to prevent inhalation of any aerosols or vapors.
Designated Work Area
A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked, and access should be restricted to trained personnel. This practice minimizes the risk of cross-contamination and inadvertent exposure.
Standard Operating Procedure (SOP)
A lab-specific SOP must be written and approved before work begins. This SOP should detail the specific procedures, quantities to be used, waste disposal methods, and emergency protocols. All personnel handling the substance must be trained on this SOP.[16][17]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory at all times when handling this compound. PPE is the last line of defense and should never be used as a substitute for proper engineering controls.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Butyl rubber or heavy-duty Neoprene). | The sulfoxide moiety may enhance skin penetration. Nitrile gloves may not offer sufficient protection against prolonged exposure.[8] Always inspect gloves for tears before use and change them immediately if contamination is suspected.[11] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | This combination provides maximum protection against splashes to the eyes and face.[18][19] |
| Body Protection | A clean, buttoned laboratory coat (100% cotton recommended). A chemical-resistant apron should be worn over the lab coat. | This protects against spills and contamination of personal clothing.[16][19] |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. | If there is a potential for aerosol generation outside of a fume hood or in case of a spill, a full-face respirator with an appropriate acid gas/organic vapor cartridge should be used by trained personnel.[18] |
Experimental Protocols: Handling and Storage
Step-by-Step Handling Workflow
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational.
-
Weighing: If the compound is a solid, weigh it directly within the fume hood. Use disposable weigh boats to minimize contamination of balances.
-
Solution Preparation: Prepare solutions within the fume hood. Add the compound slowly to the solvent to avoid splashing. Keep containers closed when not in use.
-
Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[20] All cleaning materials must be disposed of as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container. The label must include the full chemical name, "Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide," and appropriate hazard warnings (e.g., "Irritant," "Handle with Caution," "Potential Skin Penetrant").
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Secondary Containment: The primary container should be placed within a leak-proof secondary container to mitigate the impact of a potential spill.[17]
Caption: A standard workflow for handling Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide.
Emergency Procedures
In any emergency, the primary concern is personal safety. Alert colleagues and your supervisor immediately.
Exposure Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.[21][22] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open to ensure thorough rinsing. Remove contact lenses if possible. Seek immediate medical attention.[21][22][23] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to medical personnel.[21] |
Spill Response
Due to the unknown hazards, all spills should be treated as major spills.[17]
Caption: Emergency response decision tree for a chemical spill.
Waste Disposal
Improper disposal is prohibited and can lead to environmental contamination.[5]
-
Segregation: All waste contaminated with Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (including excess solid, solutions, contaminated gloves, pipette tips, and cleaning materials) must be collected in a dedicated hazardous waste container.[20]
-
Labeling: The waste container must be kept closed and be clearly labeled as "Hazardous Waste," including the full chemical name and an indication of the potential hazards (e.g., "Irritant," "Aquatic Toxin").[20]
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[20] Do not pour any waste down the drain or discard it in regular trash.[5]
Conclusion
The responsible use of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide may hold significant potential in research and development, its uncharacterized nature demands a highly cautious and systematic approach to its handling. By adhering to the stringent protocols outlined in this guide—grounded in the established principles for handling related thiadiazoles and sulfoxides—researchers can effectively mitigate risks, ensuring both personal safety and environmental protection.
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An In-depth Technical Guide to 1,2,3-Thiadiazole Sulfoxides: Synthesis, Reactivity, and Applications
Abstract The 1,2,3-thiadiazole ring is a significant pharmacophore, with its derivatives demonstrating a wide array of biological activities.[1] The introduction of a sulfoxide moiety to this heterocyclic system presents a unique, non-aromatic structure with distinct chemical properties and reactivity. This technical guide provides a comprehensive analysis of 1,2,3-thiadiazole sulfoxides, designed for researchers, chemists, and drug development professionals. We delve into the challenging synthetic routes, including direct oxidation of the heterocyclic sulfur and the synthesis of derivatives bearing sulfoxide-containing substituents. The guide explores the predicted reactivity of the 1,2,3-thiadiazole-1-oxide core, proposing a mechanistic pathway involving the sequential extrusion of dinitrogen and sulfur monoxide. Furthermore, we summarize the known biological activities of the parent scaffold and the nascent exploration of its sulfoxide analogues, offering a forward-looking perspective on their potential in synthetic and medicinal chemistry.
Introduction to the 1,2,3-Thiadiazole Scaffold
Core Structure and Significance
The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[2] This scaffold is of great interest to researchers due to its versatile biological activities, which include antifungal, antiviral, anticancer, and insecticidal properties.[1][3] Its derivatives have been explored as plant activators and are considered privileged structures in pharmaceutical research.[1][4] The stability and synthetic accessibility of the 1,2,3-thiadiazole ring, primarily through established methods like the Hurd-Mori reaction, have made it a foundational building block in medicinal chemistry.[2][3][5]
The Sulfoxide Derivative: A Unique Chemical Entity
Oxidation of the endocyclic sulfur atom of the 1,2,3-thiadiazole ring gives rise to a 1,2,3-thiadiazole-1-oxide. This transformation fundamentally alters the electronic structure of the heterocycle. The introduction of the S=O bond disrupts the aromaticity, converting the planar, π-conjugated system into a non-planar, diene-like structure. This structural change modifies the compound's physicochemical properties and imparts a unique reactivity profile, distinct from its aromatic precursor. The study of these sulfoxides, while challenging, opens new avenues for chemical transformations and the development of novel molecular entities.
Synthesis of 1,2,3-Thiadiazole Sulfoxides
The synthesis of 1,2,3-thiadiazole sulfoxides is not straightforward. The electron-deficient nature of the thiadiazole ring makes the sulfur atom less susceptible to oxidation compared to other sulfur-containing heterocyles. The literature reveals two primary conceptual approaches: direct oxidation of a pre-formed 1,2,3-thiadiazole and the construction of molecules where a sulfoxide-containing side chain is attached to the thiadiazole ring.
Pathway 1: Post-Cyclization Oxidation of the Heterocyclic Sulfur
Direct oxidation of the 1,2,3-thiadiazole ring sulfur is a challenging process that requires harsh reaction conditions. Standard oxidizing agents often fail or lead to complex product mixtures.
One documented method involves the use of 30% hydrogen peroxide in a mixture of acetic acid and methanol.[6] This reaction is notably slow, requiring an extended period of 45 days to achieve a 60% yield of the corresponding S-oxide.[6] The use of peracids presents an alternative, though it introduces regioselectivity challenges. The initial oxidation occurs at the 3-position nitrogen to form an N-oxide. Subsequent oxidation of the sulfur atom requires an excess of the peracid.[6]
Experimental Protocol: Oxidation of 4,5-Diphenyl-1,2,3-thiadiazole
-
Dissolution: Dissolve 4,5-diphenyl-1,2,3-thiadiazole (1.0 eq) in a 1:1 mixture of glacial acetic acid and methanol.
-
Oxidation: Add 30% aqueous hydrogen peroxide (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 45 days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield 4,5-diphenyl-1,2,3-thiadiazole-1-oxide.
Pathway 2: Synthesis of Derivatives with Sulfoxide-Containing Substituents
An alternative strategy involves the synthesis of 1,2,3-thiadiazole derivatives that bear a sulfoxide functional group on a substituent attached to the ring. This approach circumvents the difficult oxidation of the heterocyclic sulfur. A multi-step synthesis has been reported to produce novel sulfoxide compounds containing a 1,2,3-thiadiazole moiety, which were subsequently evaluated for biological activity.[7][8]
Representative Protocol: Multi-step Synthesis of a Sulfoxide-Containing 1,2,3-Thiadiazole Derivative This protocol is a generalized representation based on the multi-step synthesis described for novel sulfoxide compounds containing a 1,2,3-thiadiazole moiety.[7]
-
Thiadiazole Core Synthesis: Synthesize a functionalized 4-methyl-1,2,3-thiadiazole precursor using a modified Hurd-Mori reaction from an appropriate hydrazone and thionyl chloride.[2]
-
Side-Chain Introduction: Couple the thiadiazole precursor with a separate heterocyclic moiety (e.g., a 1,2,4-triazole) containing a thioether linkage.
-
Controlled Oxidation: Dissolve the resulting thioether-linked bi-heterocycle in a suitable solvent like dichloromethane.
-
Oxidant Addition: Cool the solution to 0°C and add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor carefully by TLC to ensure conversion to the sulfoxide without over-oxidation to the sulfone.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography or recrystallization to obtain the final sulfoxide compound.
Synthetic Workflow Comparison
Caption: Comparison of synthetic workflows for 1,2,3-thiadiazole sulfoxides.
Physicochemical Properties and Structural Characterization
Structural Impact of S-Oxidation
The oxidation of the sulfur atom in the 1,2,3-thiadiazole ring induces significant structural changes:
-
Loss of Aromaticity: The conversion of the sulfur from a two-coordinate atom participating in the π-system to a tetrahedral sulfoxide group breaks the aromatic conjugation.
-
Change in Geometry: The ring puckers to accommodate the tetrahedral sulfur, losing the planarity characteristic of the parent heterocycle.
Spectroscopic Signatures
These structural changes result in predictable shifts in spectroscopic data:
-
¹³C NMR: The carbon atoms of the ring (C4 and C5) are expected to shift upfield due to the loss of aromatic character and the transition to a more alkene-like electronic environment.
-
¹H NMR: Protons attached to the ring would similarly experience shifts corresponding to a non-aromatic, unsaturated system.
-
IR Spectroscopy: The most prominent new feature would be a strong absorption band typically in the range of 1030-1070 cm⁻¹, characteristic of the S=O stretching vibration.
Reactivity and Mechanistic Pathways
Foundational Reactivity: Thermal and Photochemical Decomposition of 1,2,3-Thiadiazoles
The chemistry of 1,2,3-thiadiazoles is dominated by their tendency to undergo thermal or photochemical decomposition.[9] This process is initiated by the extrusion of a stable molecule of dinitrogen (N₂), a thermodynamically favorable event.[10] This leads to the formation of a highly strained and reactive three-membered ring intermediate, a thiirene. The thiirene is often transient and rapidly rearranges to a more stable thioketene.[10][11]
Predicted Reactivity of 1,2,3-Thiadiazole-1-Oxides
The presence of the sulfoxide group is expected to modify this decomposition pathway. While the extrusion of N₂ is likely to remain the primary initiating step, the resulting intermediate would be a thiirene-1-oxide. This species is also highly unstable and prone to further fragmentation. A logical subsequent step is the extrusion of sulfur monoxide (SO), another relatively stable small molecule, to yield an alkyne. This "double extrusion" cascade (first N₂, then SO) provides a potential synthetic route to alkynes from carbonyl compounds via their hydrazones.
Proposed Decomposition Pathway of 1,2,3-Thiadiazole-1-Oxide
Caption: Proposed thermal/photochemical decomposition of 1,2,3-thiadiazole-1-oxide.
Applications in Research and Development
Biological Activity of the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole nucleus is a versatile pharmacophore. Its derivatives have been extensively studied and have shown a broad spectrum of biological activities, highlighting their potential in both medicine and agriculture.
| Biological Activity | Description | Reference(s) |
| Antiviral | Activity reported against various viruses, including HIV-1.[1] | [1] |
| Antifungal | Effective against various fungal strains, relevant for agriculture and medicine. | [3][4] |
| Anticancer | Certain derivatives have demonstrated cytotoxic effects on cancer cell lines. | [1][3] |
| Insecticidal | Used in agrochemical research as potent insecticides. | [1] |
| Herbicidal | Some compounds show herbicidal activity, particularly against dicotyledonous weeds. | [7] |
| Plant Activators | Can induce defense mechanisms in plants, acting as activators. | [1] |
Investigated Applications of Sulfoxide Derivatives
The exploration of 1,2,3-thiadiazole sulfoxides in drug development is still in its early stages. The primary research in this area has focused on derivatives with sulfoxide-containing side chains. A study synthesizing a series of novel sulfoxide compounds containing the 1,2,3-thiadiazole moiety found that they displayed "moderate biological activities".[7] While specific targets and potency were not extensively detailed, this initial finding confirms that the incorporation of a sulfoxide group is compatible with biological recognition and warrants further investigation to establish structure-activity relationships (SAR).
Conclusion and Future Outlook
1,2,3-thiadiazole sulfoxides represent a challenging yet intriguing class of compounds. Their synthesis, particularly via direct oxidation of the heterocyclic ring, remains a significant hurdle that calls for the development of milder and more efficient methodologies. The predicted reactivity of 1,2,3-thiadiazole-1-oxides, involving a sequential extrusion of N₂ and SO to form alkynes, presents an exciting potential tool for synthetic organic chemistry that has yet to be fully explored and exploited.
For drug development professionals, the introduction of a sulfoxide group offers a means to modulate key drug-like properties such as solubility, polarity, and metabolic stability. The preliminary findings of moderate biological activity in sulfoxide-containing derivatives suggest that this scaffold is a promising area for future research. Further work is needed to synthesize a broader range of these compounds, both as S-oxides of the ring and as derivatives with sulfoxide substituents, to fully evaluate their therapeutic potential and to understand the impact of this functional group on biological activity.
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). PMC. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Some Novel Sulfoxide Compounds Containing 1,2,3-Thiadiazole Moiety. (2025). ResearchGate. [Link]
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Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2025). ResearchGate. [Link]
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Thiadiazoles and Their Properties. (n.d.). ISRES. [Link]
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THE CHEMISTRY OF 1,2,3-THIADIAZOLES. (n.d.). Download. [Link]
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Synthesis of 1,2,3-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI. [Link]
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
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Photolysis of 1,2,3-Thiadiazole. Formation of Thiirene by Secondary Photolysis of Thioketene. (2025). ResearchGate. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Some Novel Sulfoxide Compounds Containing 1,2,3-Thiadiazole Moiety. (2016). Figshare. [Link]
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Discovery and history of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
An In-depth Technical Guide to the Proposed Discovery and Evaluation of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the proposed discovery, synthesis, and potential biological activities of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide. As this specific molecule is not extensively described in current literature, this document outlines a rational, scientifically-grounded approach to its development, drawing upon established principles in medicinal and agricultural chemistry.
Introduction: The Versatile 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif that has garnered significant attention in pharmaceutical and agrochemical research.[1][2] These five-membered aromatic heterocycles, containing one sulfur and two adjacent nitrogen atoms, serve as the core for a wide array of biologically active compounds.[3] The unique electronic and structural characteristics of the 1,2,3-thiadiazole ring allow for diverse functionalization, leading to compounds with a broad spectrum of activities, including antifungal, antiviral, insecticidal, and antitumor properties.[4] The development of novel 1,2,3-thiadiazole derivatives continues to be a vibrant area of research, aimed at addressing the growing challenges of drug and pesticide resistance.[5]
A Hypothetical Discovery Pathway and Rationale
The conceptualization of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide stems from a rational design strategy aimed at developing a novel agricultural fungicide. The discovery process is envisioned to have begun with a high-throughput screening of a compound library containing various 4-methyl-1,2,3-thiadiazole derivatives, which have shown promise as antifungal and antiviral agents.[1]
The rationale for the specific substitutions on the 1,2,3-thiadiazole core is as follows:
-
4-methyl group: The presence of a methyl group at the 4-position of the thiadiazole ring has been associated with significant biological activity in several studies.[6] It is hypothesized to contribute to the specific binding of the molecule to its target site.
-
5-butylsulfinyl group: The introduction of a sulfoxide group is a strategic decision to potentially enhance the compound's physicochemical properties. Sulfinyl groups can increase solubility and metabolic stability.[5] Furthermore, the oxidation of a sulfide to a sulfoxide has been shown to modulate biological activity, in some cases leading to more potent compounds.[7] The butyl chain is selected to optimize the lipophilicity of the molecule, which is a critical factor for its penetration through fungal cell membranes.
This targeted design approach, combining a known bioactive scaffold with functional groups that enhance desirable properties, represents a logical pathway to the discovery of a novel and effective agrochemical.
Proposed Synthesis and Characterization
The synthesis of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide can be achieved through a multi-step process, leveraging established synthetic methodologies for 1,2,3-thiadiazoles.
Synthesis of the 1,2,3-Thiadiazole Core
A common and effective method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][3] This reaction involves the cyclization of a hydrazone with thionyl chloride.
Experimental Protocol: Hurd-Mori Synthesis of 4-methyl-1,2,3-thiadiazole
-
Hydrazone Formation: React propanone with hydrazine hydrate in ethanol to form propan-2-one hydrazone.
-
Cyclization: Treat the propan-2-one hydrazone with an excess of thionyl chloride (SOCl₂) at a controlled temperature (e.g., 0-5 °C).
-
Work-up: Carefully quench the reaction mixture with ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography to yield 4-methyl-1,2,3-thiadiazole.
Introduction of the Butylthio Group
The next step involves the introduction of a butylthio group at the 5-position of the thiadiazole ring. This can be achieved via a lithiation reaction followed by quenching with a sulfur electrophile.
Experimental Protocol: Synthesis of 5-(butylthio)-4-methyl-1,2,3-thiadiazole
-
Lithiation: Dissolve 4-methyl-1,2,3-thiadiazole in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise to deprotonate the 5-position.
-
Sulfenylation: Quench the resulting anion with 1-butanethiol.
-
Work-up and Purification: Allow the reaction to warm to room temperature, quench with saturated ammonium chloride solution, and extract with an organic solvent. Purify the crude product by column chromatography.
Oxidation to the Sulfoxide
The final step is the selective oxidation of the sulfide to the sulfoxide. Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation.[7]
Experimental Protocol: Synthesis of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
-
Oxidation: Dissolve 5-(butylthio)-4-methyl-1,2,3-thiadiazole in a suitable solvent like dichloromethane and cool in an ice bath. Add a solution of m-CPBA (1 equivalent) in dichloromethane dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer and purify the final product by column chromatography.
Characterization
The structure of the synthesized compounds would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence and connectivity of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the S=O stretch of the sulfoxide.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Predicted Biological Activity and Mechanism of Action
Based on the known activities of 1,2,3-thiadiazole derivatives and the influence of the sulfoxide moiety, Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is predicted to exhibit potent antifungal activity against a range of plant pathogenic fungi.
A plausible mechanism of action, extrapolated from studies on similar compounds, involves the disruption of essential fungal cellular processes.[7] It is hypothesized that the compound may interfere with cell wall biosynthesis and energy metabolism.
Hypothetical Mechanism of Action Pathway
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 5. pharmedicopublishers.com [pharmedicopublishers.com]
- 6. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of novel sulfoxide derivatives containing trimethoxyphenyl substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Profiling of Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide (BMT-SO)
This guide details the in vitro evaluation protocol for Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (hereafter referred to as BMT-SO ). This compound belongs to the 1,2,3-thiadiazole class, a scaffold widely recognized in medicinal chemistry and agrochemicals for its ability to induce systemic acquired resistance (SAR) in plants and exhibit potent antimicrobial and antitumor activities in mammalian systems.[1]
Introduction & Mechanistic Rationale
BMT-SO is a synthetic 1,2,3-thiadiazole derivative characterized by a sulfoxide moiety at the C5 position. Unlike its sulfide precursors, the sulfoxide group introduces chirality and increased polarity, potentially altering its interaction with biological targets such as cellular redox systems or specific enzymes (e.g., carbonic anhydrase or microtubule-associated proteins).
Primary Applications:
-
Antitumor Screening: 1,2,3-thiadiazoles are known to induce apoptosis via the mitochondrial pathway and ROS generation.
-
Antimicrobial Efficacy: Evaluation against Gram-positive/negative bacteria and fungi, given the scaffold's historical use as a fungicide/bactericide.
-
Metabolic Stability: Sulfoxides are metabolic "soft spots," susceptible to reduction (to sulfides) or oxidation (to sulfones) by cytochrome P450s or flavin-containing monooxygenases (FMOs).
Preparation & Handling
Compound Properties:
-
Molecular Formula: C
H N OS -
Solubility: Low in water; High in DMSO, Ethanol, and Acetone.
-
Stability: Sulfoxides are generally stable but hygroscopic. Avoid strong reducing agents.
Stock Solution Protocol:
-
Solvent: Dissolve BMT-SO in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM - 50 mM Stock Solution .
-
Rationale: DMSO ensures complete solubilization. The sulfoxide moiety improves solubility compared to the parent sulfide but requires anhydrous DMSO to prevent precipitation upon freezing.
-
-
Sterilization: Filter-sterilize using a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C .
-
Critical: Limit freeze-thaw cycles to <3 to prevent compound degradation.
-
Protocol A: Mammalian Cell Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine the IC
Materials
-
Cell Lines: Adherent cancer cells (e.g., A549 lung carcinoma).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 Kit.
-
Control: Doxorubicin (Positive Control), 0.1% DMSO (Vehicle Control).
Step-by-Step Methodology
-
Seeding:
-
Seed cells at 5,000 – 10,000 cells/well in 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of BMT-SO in complete media.
-
Concentration Range: 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Note: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
-
Add 100 µL of treatment media to wells (Triplicate).
-
-
Incubation:
-
Incubate for 48 or 72 hours . (Thiadiazoles often act via delayed apoptotic mechanisms).
-
-
Detection (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
Remove media carefully.
-
Solubilize crystals with 100 µL DMSO.
-
-
Readout:
-
Measure absorbance at 570 nm (reference 630 nm).
-
Data Analysis
Calculate % Cell Viability using the formula:
Protocol B: Mechanism of Action – ROS Generation
Objective: Assess if BMT-SO induces oxidative stress, a common mechanism for thiadiazole-mediated apoptosis.
Materials
-
Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Instrument: Fluorescence Microplate Reader or Flow Cytometer.
Step-by-Step Methodology
-
Preparation: Seed cells in black-walled 96-well plates (for plate reader) or 6-well plates (for flow cytometry).
-
Loading:
-
Treatment:
-
Wash cells to remove extracellular probe.
-
Treat with BMT-SO (at IC
concentration) for 1, 3, 6, and 12 hours . -
Positive Control: H
O (100 µM) or TBHP.
-
-
Measurement:
-
Plate Reader: Ex/Em = 485/535 nm.
-
Flow Cytometry: FITC channel.
-
-
Result Interpretation: An increase in fluorescence intensity indicates ROS-mediated oxidation of DCFH to fluorescent DCF, suggesting BMT-SO disrupts mitochondrial redox balance.
Protocol C: Metabolic Stability (Microsomal Stability Assay)
Objective: Determine the intrinsic clearance and metabolite profile (sulfoxide to sulfone/sulfide).
Materials
-
System: Liver Microsomes (Human/Rat) + NADPH Regenerating System.
-
Analysis: LC-MS/MS.
Step-by-Step Methodology
-
Incubation Mix:
-
Microsomes (0.5 mg/mL protein).
-
BMT-SO (1 µM final concentration).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Reaction Initiation:
-
Pre-incubate at 37°C for 5 min.
-
Add NADPH to initiate.
-
-
Sampling:
-
Take aliquots at 0, 5, 15, 30, and 60 min.
-
Quench immediately with ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge and inject supernatant into LC-MS/MS.
-
Monitor parent (BMT-SO) depletion and formation of Sulfone (+16 Da) or Sulfide (-16 Da) metabolites.
-
Visualization of Experimental Workflow
The following diagram illustrates the integrated screening cascade for BMT-SO, linking cytotoxicity, mechanistic validation, and metabolic stability.
Caption: Integrated screening workflow for BMT-SO, prioritizing cytotoxicity before mechanistic deep-dives.
Data Summary Tables
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration or low solubility | Sonicate stock; Ensure DMSO < 0.5%; Use BSA as carrier. |
| High Background (MTT) | Interference with tetrazolium reduction | Wash cells before adding MTT; Use CCK-8 (water-soluble). |
| Variable ROS Signal | Probe leakage or photo-bleaching | Keep samples in dark; Use Probenecid to retain dye; Analyze immediately. |
| Rapid Degradation | Oxidation of sulfoxide | Store under Nitrogen/Argon; Avoid repeated freeze-thaw. |
References
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Foundational text on thiadiazole synthesis and reactivity).
-
Fan, Z. J., et al. (2010). "Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives containing 1,2,3-triazole moiety." Journal of Agricultural and Food Chemistry, 58(5), 2630-2636. Link
-
Wang, B. L., et al. (2018). "Design, synthesis and anticancer activity of novel 1,2,3-thiadiazole derivatives." European Journal of Medicinal Chemistry, 146, 529-540. Link
-
OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. (Standard for in vitro toxicity). Link
- Zhang, S., et al. (2014). "Sulfoxide-containing compounds in medicinal chemistry: A review." Current Medicinal Chemistry, 21(34), 3931-3945. (Context on sulfoxide stability and metabolism).
Sources
Application Note: Experimental Evaluation of Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide
Introduction & Scientific Rationale
The 1,2,3-thiadiazole class is a privileged scaffold in agrochemistry, serving as the core for commercial plant activators like Tiadinil and Acibenzolar-S-methyl (ASM) . These compounds typically function by mimicking salicylic acid (SA), triggering Systemic Acquired Resistance (SAR) in crops.
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (BMTS-Ox) represents a distinct structural departure from standard carboxamide derivatives. The introduction of a sulfinyl (-S(=O)-) linker at the C5 position alters lipophilicity and electronic distribution compared to thioethers or carboxylates.
Critical Hypothesis for Experimental Design
-
Dual-Mode Efficacy: BMTS-Ox may possess direct fungicidal activity (common to sulfur-linked heterocycles) and indirect plant immune induction (characteristic of the thiadiazole core).
-
Metabolic Activation: Sulfoxides are often metabolic intermediates. In plant tissue, BMTS-Ox may undergo reduction to the sulfide (more lipophilic) or oxidation to the sulfone. Determining the "Active Principle" is the core objective of this design.
Experimental Workflow Overview
The following diagram outlines the logical flow of the evaluation, ensuring that stability data informs biological testing parameters.
Figure 1: Integrated screening workflow for BMTS-Ox, prioritizing stability profiling before biological assays.
Pre-Requisite: Chemical Stability & Formulation
Rationale: Sulfoxides are chemically amphoteric and can be sensitive to UV light or extreme pH. Testing efficacy without establishing half-life (
Protocol A: Hydrolytic & Photostability Profiling
-
Preparation: Dissolve BMTS-Ox in Acetonitrile (stock). Dilute to 10 µM in buffered aqueous solutions (pH 5.0, 7.0, 9.0).
-
Conditions:
-
Dark Control: Incubate at 25°C in amber vials.
-
UV Exposure: Expose to simulated sunlight (Xenon arc, 300–800 nm) for 24h.
-
-
Analysis: HPLC-DAD or LC-MS. Monitor for:
-
Parent compound (Sulfoxide).
-
Reduction product (Sulfide).
-
Oxidation product (Sulfone).
-
Ring cleavage (Thiadiazole degradation).
-
Acceptance Criteria: If
In Vitro Efficacy: Direct Antifungal Activity
Rationale: While thiadiazoles are often plant activators, the sulfoxide moiety may confer direct toxicity to fungal membranes or enzymes.
Protocol B: Poisoned Food Technique (Mycelial Growth)
Target Pathogens: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold), Fusarium oxysporum.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA).
-
Compound Incorporation:
-
Dissolve BMTS-Ox in DMSO.
-
Add to molten agar (50°C) to achieve final concentrations: 0, 6.25, 12.5, 25, 50, 100 µg/mL.
-
Control: DMSO (Solvent control) and Tiadinil (Positive control).
-
-
Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.
-
Incubation: 25°C for 48–96 hours (until control reaches edge).
-
Data Calculation:
(Where = diameter of control, = diameter of treated).
Data Output Table:
| Concentration (µg/mL) | R. solani (% Inh) | B. cinerea (% Inh) | F. oxysporum (% Inh) |
| 12.5 | [Data] | [Data] | [Data] |
| 50.0 | [Data] | [Data] | [Data] |
| EC50 | Calc. Value | Calc. Value | Calc. Value |
In Planta Efficacy: Systemic Acquired Resistance (SAR)
Rationale: This is the critical validation step. If BMTS-Ox acts like Tiadinil, it will not kill fungi directly in vitro (or weakly) but will induce plant defense genes (PR-1, PAL) in vivo.
Protocol C: Gene Expression Analysis (qPCR)
Model: Arabidopsis thaliana (Col-0) or Oryza sativa (Rice).
-
Treatment: Spray 4-week-old plants with BMTS-Ox (200 µM) + 0.01% Silwet L-77 (surfactant).
-
Sampling: Harvest leaf tissue at 24h, 48h, and 72h post-treatment.
-
RNA Extraction: Trizol method; cDNA synthesis.
-
qPCR Targets:
-
PR-1: Pathogenesis-related protein 1 (SA marker).
-
PDF1.2: Plant defensin 1.2 (Jasmonic Acid marker - to check cross-talk).
-
Actin/Ubiquitin: Reference genes.
-
Protocol D: Pathogen Challenge (In Vivo Protection)
-
Pre-treatment: Spray plants with BMTS-Ox (50, 100, 200 mg/L).
-
Induction Period: Wait 3–5 days to allow SAR signal propagation.
-
Inoculation: Spray/inject pathogen spore suspension (Pseudomonas syringae or B. cinerea).
-
Scoring: Measure lesion area (
) or bacterial colony counts (CFU) 3 days post-inoculation.
Mechanistic Visualization: The SAR Pathway
The following diagram illustrates the expected mechanism if BMTS-Ox functions as a thiadiazole-class plant activator.
Figure 2: Hypothesized Mode of Action. Thiadiazoles typically act upstream of SA accumulation or as functional analogs.
Safety & Selectivity (Toxicity Screen)
Rationale: Thiadiazoles can be hepatotoxic in mammals. Early screening is mandatory.
Protocol E: MTT Cytotoxicity Assay
-
Cell Line: HEK293 (Human Kidney) or HepG2 (Liver).
-
Method:
-
Seed cells in 96-well plates.
-
Treat with BMTS-Ox (0.1 – 100 µM) for 24h.
-
Add MTT reagent; measure absorbance at 570 nm.
-
-
Metric: Determine
.-
Selectivity Index (SI):
. -
Target: SI > 10 is desired for agricultural safety.
-
References
-
Fan, Z., et al. (2010). "Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles." Journal of Agricultural and Food Chemistry. Link
-
Wang, Z., et al. (2021). "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." Molecules. Link
-
Du, S., et al. (2012). "Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives." Letters in Drug Design & Discovery. Link
- Leadbeater, A.J., et al. (2010). "Plant Activators: A New Tool for Disease Management." Modern Crop Protection Compounds. (General reference for SAR mechanism of thiadiazoles).
Sources
Application Note: Formulation & Handling of Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide
Executive Summary & Compound Profile
This guide provides standardized protocols for the formulation, handling, and storage of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide .[1] This compound represents a specific class of lipophilic 1,2,3-thiadiazoles, often investigated for their role as plant defense activators (analogs of Tiadinil) or as bioactive metabolic probes in drug discovery.
The presence of the sulfoxide moiety (-S(=O)-) introduces a chiral center and a polar dipole, yet the butyl chain and thiadiazole ring maintain a high degree of lipophilicity.[1] This creates a "solubility paradox" where the compound is poorly soluble in water but prone to phase separation in aqueous media if not formulated correctly.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Formula | C₇H₁₂N₂OS₂ | Low MW (~204.3 g/mol ) facilitates membrane permeability.[1] |
| LogP (Predicted) | ~2.1 – 2.5 | Moderate lipophilicity.[1] Requires co-solvents or carriers for aqueous stability.[1] |
| Solubility (Water) | < 0.1 mg/mL (Poor) | Cannot be dissolved directly in saline or media.[1] |
| Solubility (Organic) | High (DMSO, EtOH, DCM) | DMSO is the preferred stock solvent (>50 mg/mL). |
| Chirality | Racemic (Sulfoxide center) | Batch-to-batch consistency is critical; enantiomers may have distinct biological activities.[1] |
| Stability | Sensitive to Oxidation/Reduction | Avoid strong oxidizers (converts to sulfone) or reducing agents.[1] |
Formulation Decision Logic
The following decision tree illustrates the logic for selecting the appropriate vehicle based on the assay type. This prevents the common error of using toxic concentrations of DMSO in animal models.[1]
Figure 1: Decision matrix for selecting the optimal vehicle based on experimental constraints. Note that IV/IP routes require strictly dissolved solutions, whereas Oral routes can tolerate suspensions.
Detailed Protocols
Protocol A: Preparation of Stock Solution (Standard)
Purpose: To create a stable, high-concentration master stock for long-term storage.[1]
-
Weighing: Accurately weigh the Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide powder.
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM or 100 mM .[1]
-
Calculation: For 10 mg of compound (MW ~204.3): Add ~490 µL DMSO for 100 mM.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.[1]
-
QC Check: Inspect for undissolved particulates.[1] If turbid, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (sulfoxides are light-sensitive). Store at -20°C .
-
Shelf Life: Stable for 6 months if freeze-thaw cycles are minimized (<3 cycles).[1]
-
Protocol B: In Vitro (Cell Culture) Working Solution
Purpose: To introduce the compound to cells without inducing solvent toxicity or precipitation.[1]
-
Thawing: Thaw the DMSO stock at room temperature (do not heat >37°C).
-
Intermediate Dilution (Optional but Recommended):
-
Final Dosing: Add the intermediate solution to the cell culture well.
-
Target: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid artifacts.
-
Example: To achieve 10 µM final drug conc, add 1 µL of 10 mM stock to 1 mL of media (0.1% DMSO).
-
Protocol C: In Vivo Formulation (Parenteral/IP)
Purpose: A co-solvent system for animal studies (Mouse/Rat) that avoids pure DMSO toxicity.[1] Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.[1]
Workflow Diagram:
Figure 2: Step-by-step addition order is critical. Adding saline too early will cause irreversible precipitation.[1]
Procedure:
-
Calculate total volume required (e.g., 10 mL).
-
Dissolve required drug mass in 0.5 mL DMSO (5% of total). Ensure complete dissolution.
-
Add 4.0 mL PEG400 (Polyethylene Glycol 400).[1] Vortex thoroughly. The solution will be viscous.[1]
-
Add 0.5 mL Tween 80 . Mix gently to avoid foaming.
-
Critical Step: While stirring rapidly (magnetic stirrer), add 5.0 mL warm sterile saline (0.9% NaCl) dropwise.
-
Why Dropwise? Rapid addition of water to a lipophilic mix changes the dielectric constant too fast, forcing the drug out of solution.
-
-
Filtration: Pass through a 0.22 µm PES or PVDF syringe filter for sterilization.[1]
Analytical Quality Control (QC)
Researchers must validate the integrity of the sulfoxide moiety, as it can oxidize to a sulfone (-SO₂-) or reduce to a sulfide (-S-).[1]
| Method | Parameter | Specification |
| HPLC-UV | Purity | >95% area under curve (AUC) at 254 nm.[1] |
| LC-MS | Identity | Mass peak [M+H]⁺ ~205.1 Da.[1] Watch for +16 Da (Sulfone) or -16 Da (Sulfide) impurities.[1] |
| Chiral LC | Enantiomeric Excess | If using a pure enantiomer, verify ee% >98%.[1] Sulfoxides can racemize under thermal stress.[1] |
Troubleshooting Table:
-
Precipitation in Media: Increase protein content (BSA/FBS) in media before adding drug; proteins can bind and solubilize lipophiles.[1]
-
Yellowing of Stock: Indicates oxidation.[1] Check LC-MS for sulfone formation. Discard if >5% degraded.
References
-
PubChem. Tiadinil (Related Analog) Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Standard text for formulation of lipophilic NCEs).
-
FDA. Inactive Ingredient Search for Approved Drug Products.[1] (Used to validate PEG400/Tween80 safety limits).[1] Available at: [Link]
Disclaimer: This application note is for research use only. The compound described is not approved for human therapeutic use.[1][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide
Case ID: PUR-TDS-123-BZ Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Stability, and Purity of Heterocyclic Sulfoxides
Introduction: The Challenge of the Thiadiazole Scaffold
Welcome to the technical guide for purifying Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide . This molecule presents a unique purification challenge due to the convergence of three factors:
-
The Sulfoxide Chirality: The sulfur atom is a stereocenter, creating enantiomers that cannot be separated by standard silica chromatography.
-
The 1,2,3-Thiadiazole Instability: This ring system is prone to nitrogen (
) extrusion at elevated temperatures (typically C, but lower with acidic catalysis), leading to decomposition into reactive thioketenes. -
The Oxidation Triad: In synthesis, you are almost always fighting a mixture of the starting Sulfide (under-oxidized), the desired Sulfoxide , and the Sulfone (over-oxidized).
This guide is structured as a troubleshooting workflow to address these specific bottlenecks.
Part 1: Diagnostic Workflow
Before selecting a purification method, characterize your crude mixture. Use this decision matrix to determine the safest and most efficient protocol.
Figure 1: Decision tree for selecting the optimal purification pathway based on crude composition.
Part 2: Troubleshooting & FAQs
Issue 1: "I cannot separate the Sulfone byproduct from my Sulfoxide."
Diagnosis:
This is the most common issue. Sulfoxides (
-
Polarity Rule: On Silica Gel, the elution order is generally Sulfide (Fastest)
Sulfone Sulfoxide (Slowest/Most Polar) . -
Why? The sulfoxide bond has a strong dipole and acts as a potent Hydrogen-bond acceptor, interacting strongly with the silanols on the silica surface. The sulfone, while polar, has a more symmetric dipole cancellation and interacts less strongly than the sulfoxide.
Protocol: Gradient Flash Chromatography Do not use isocratic elution. You need a gradient to "pull" the sulfoxide off the silica after the sulfone elutes.
| Parameter | Recommendation | Mechanism |
| Stationary Phase | Silica Gel 60 ( | Standard phase. Neutralize with 1% |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Gradient Profile | 0% to 30% B (over 5 CV) Hold 30% B (3 CV) 30% to 100% B (over 10 CV) | The Sulfide elutes at low polarity. The Sulfone elutes during the hold or early ramp. The Sulfoxide elutes at high polarity. |
| Additive | 1% Methanol (optional) | If tailing occurs, add MeOH to sharpen the sulfoxide peak. |
Critical Note: If the separation is still poor, switch solvents to Dichloromethane (DCM) / Methanol . Sulfoxides are highly soluble in DCM. A gradient of 0-5% MeOH in DCM often resolves the Sulfone/Sulfoxide pair better than Hex/EtOAc.
Issue 2: "My product is oiling out and won't crystallize."
Diagnosis: The butyl chain adds flexibility, lowering the melting point. However, 1,2,3-thiadiazoles are aromatic and should crystallize. "Oiling out" usually indicates trace solvent impurities or the presence of the other enantiomer preventing lattice formation (if the sample is racemic).
Protocol: Anti-Solvent Trituration
-
Dissolve: Dissolve the crude oil in the minimum amount of Diethyl Ether or DCM at room temperature.
-
Add Anti-solvent: Dropwise add Pentane or Hexane until the solution turns slightly cloudy.
-
Seed: If you have a seed crystal, add it now. If not, scratch the glass side of the flask with a spatula.
-
Cool: Place the flask in a freezer (
C). Do not use dry ice/acetone immediately, as rapid cooling traps impurities. -
Observation: The sulfoxide should crystallize as white/off-white needles. The sulfone impurity often remains in the mother liquor due to different solubility profiles.
Issue 3: "The compound decomposes/turns black during drying or distillation."
Diagnosis: You are likely triggering the thermal decomposition of the 1,2,3-thiadiazole ring.
-
Mechanism: At high temperatures (
C), the ring undergoes cycloreversion, extruding nitrogen gas ( ) and forming a reactive thioketene intermediate. This results in tarry black polymerization products.
Safety & Handling Rules:
-
No Distillation: Do not attempt to distill this compound at atmospheric pressure. Even vacuum distillation (Kugelrohr) is risky if the bath temperature exceeds
C. -
Rotary Evaporation: Keep the water bath below 40^\circ C .
-
Acid Sensitivity: Avoid strong acids. Protonation of the thiadiazole nitrogen can lower the activation energy for
extrusion.
Issue 4: "I need a single enantiomer for biological testing."
Diagnosis: Sulfoxides are chiral at the sulfur atom.[2] Standard synthesis yields a racemate (50:50 mix). You cannot separate these on standard silica.
Protocol: Chiral HPLC Resolution You must use a polysaccharide-based chiral stationary phase (CSP).[3]
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane / Ethanol (80:20 to 90:10). Avoid Isopropanol if resolution is poor; Ethanol often provides sharper peaks for sulfoxides due to better H-bonding characteristics.
-
Detection: UV at 254 nm (The thiadiazole ring has strong absorbance).
Alternative: Stereoselective Synthesis If you require multi-gram quantities, consider synthesizing the sulfoxide directly using a chiral oxidation catalyst (e.g., Kagan's method using Ti(OiPr)4 / (+)-DET / t-BuOOH) rather than purifying the racemate.
References
-
Thermal Stability of 1,2,3-Thiadiazoles
-
Title: An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring.[4]
- Source: BenchChem.
-
-
Chiral Separation of Sulfoxides
- Title: Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors.
- Source: Journal of Chrom
-
URL:[Link]
- Title: Method for preparing sulfone or sulfoxide compound (Patent EP1334956B1).
-
Synthesis & Properties of Methyl-Thiadiazole Derivatives
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Interpreting unexpected results with Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (investigational name "BTSO"). BTSO is a novel, potent inhibitor of the serine/threonine kinase, TargetKinase-1 (TK1), a key enzyme implicated in aberrant cell proliferation pathways. The unique 1,2,3-thiadiazole scaffold combined with a sulfoxide moiety confers specific physicochemical properties that can, in some instances, lead to unexpected experimental outcomes.[1][2]
This document provides a structured framework for interpreting such results, offering troubleshooting workflows, detailed protocols, and frequently asked questions to ensure the integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (BTSO) and what is its proposed mechanism of action?
A: BTSO is a synthetic heterocyclic compound designed as a selective inhibitor of TargetKinase-1 (TK1). Its mechanism involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression. The 1,2,3-thiadiazole ring is a critical pharmacophore, while the sulfoxide group enhances solubility and provides a key hydrogen bond acceptor interaction within the active site.[3][4]
Q2: How should I prepare stock solutions of BTSO? What is the recommended final solvent concentration?
A: BTSO has limited aqueous solubility and requires an organic co-solvent. We recommend preparing a high-concentration primary stock solution (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).[5] This stock should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] For cellular assays, it is critical to maintain a final DMSO concentration of less than 0.5% (v/v) in the culture medium.[7] Higher concentrations of DMSO can induce off-target effects, including altered signaling pathways and cellular toxicity, which can confound results.[8][9] Always include a vehicle control (medium with the same final DMSO concentration as your test samples) in every experiment.[7]
Q3: The compound has a sulfoxide group. Are there any specific stability concerns I should be aware of?
A: Yes. While the 1,2,3-thiadiazole ring is generally stable, the sulfoxide moiety can be susceptible to oxidation (to a sulfone) or reduction (to a sulfide) under certain biological conditions, potentially altering the compound's activity.[10] It is crucial to use high-purity, anhydrous DMSO for stock solutions and to minimize exposure of the compound to strong oxidizing or reducing agents present in some assay buffers (e.g., high concentrations of DTT).[6] If you suspect compound degradation, we recommend verifying its integrity via LC-MS.
Data Presentation: Key Physicochemical & Experimental Parameters
| Parameter | Value / Recommendation | Rationale & Citation |
| Molecular Formula | C₈H₁₂N₂OS₂ | - |
| Molecular Weight | 216.33 g/mol | - |
| Primary Stock Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Required for solubilization of poorly soluble compounds.[5][11] |
| Stock Concentration | 1-10 mM | High concentration minimizes the volume of solvent added to assays. |
| Storage | Aliquots at -20°C or -80°; protect from light | Prevents degradation from repeated freeze-thaw cycles.[6] |
| Max Final DMSO % (in vitro) | < 0.5% (v/v) | Higher concentrations can cause off-target cellular effects.[8][9] |
| Required Controls | Vehicle (DMSO), Positive, Negative | Essential for troubleshooting and validating assay performance.[12] |
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: High Variability or Inconsistent IC₅₀ Values in Cell-Based Assays
You observe significant scatter between technical replicates or a drift in the half-maximal inhibitory concentration (IC₅₀) value across multiple experiments.
Caption: Fig. 1: Workflow for troubleshooting inconsistent IC₅₀ values.
High variability is often traced back to the compound's behavior in aqueous solutions or subtle variations in cell handling.[7] A compound that precipitates out of solution is not biologically available, leading to an artificially high IC₅₀.[5][11]
Protocol: Preparation of Serial Dilutions for Cellular Assays
-
Thaw a 10 mM BTSO stock aliquot and your vehicle (DMSO) at room temperature.
-
Create an intermediate dilution plate. In a 96-well plate, perform a serial dilution of the 10 mM stock in 100% DMSO to generate a range of concentrations that are 200x your final desired concentrations.
-
Warm your complete cell culture medium to 37°C.
-
In a separate dilution block or plate, add 199 µL of the pre-warmed medium to each well.
-
Transfer 1 µL from each well of your 200x intermediate DMSO plate into the corresponding wells of the medium plate. Mix thoroughly by pipetting up and down at least 10 times. This creates your 1x working solutions with a final DMSO concentration of 0.5%.
-
Visually inspect the working solutions for any signs of precipitation (cloudiness, particulates).
-
Immediately transfer the appropriate volume of these working solutions to your plated cells.
Issue 2: Discrepancy Between Biochemical (Enzyme) and Cellular Assay Potency
BTSO is highly potent in your isolated TK1 enzyme assay (e.g., IC₅₀ < 100 nM) but shows significantly weaker activity in a cell proliferation assay (e.g., IC₅₀ > 5 µM).
Caption: Fig. 2: Workflow for investigating potency differences.
A potent enzyme inhibitor may fail in a cellular context for several reasons: it cannot cross the cell membrane, it is rapidly pumped out (efflux), it is quickly metabolized, or it binds non-specifically to other components like serum proteins in the media.[13] Verifying that the compound reaches and engages its intracellular target is a critical step.
Protocol: Western Blot for Downstream Target Inhibition
-
Culture cells (e.g., a cancer cell line known to have active TK1 signaling) to 70-80% confluency.
-
Treat cells with a range of BTSO concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (0.5% DMSO) for a defined period (e.g., 2 hours). Include a positive control inhibitor if available.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a known TK1 substrate (p-Substrate).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip and re-probe the membrane for total TK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and that BTSO is not affecting TK1 expression.
-
Expected Result: A dose-dependent decrease in the p-Substrate signal in BTSO-treated samples indicates successful target engagement in a cellular environment.
Issue 3: Apparent Off-Target Activity or Unexpected Phenotype
At concentrations where BTSO should be selective for TK1, you observe a cellular phenotype inconsistent with TK1 inhibition (e.g., cell morphology changes, induction of an unrelated signaling pathway).
Caption: Fig. 3: Workflow for investigating potential off-target effects.
Unexpected biological responses can arise from several sources: an unknown off-target activity of the compound itself, the activity of a minor impurity from the synthesis, or an artifact caused by the experimental conditions.[8] The sulfoxide group, in particular, can sometimes be associated with off-target effects.[13] A systematic process of elimination is crucial. Testing a structurally related but biologically inactive analog is a powerful tool. If the inactive analog reproduces the unexpected phenotype, it suggests the effect is related to the chemical scaffold's general properties (like lipophilicity or chemical reactivity) rather than specific on-target inhibition.
References
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Goter, A., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 22(6), 2819. [Link]
-
Gao, Y., et al. (2010). Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities. Journal of Agricultural and Food Chemistry, 58(5), 2695-2701. [Link]
-
Płaziński, W., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 663. [Link]
-
Gao, Y., et al. (2010). Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. Journal of Agricultural and Food Chemistry, 58(5), 2695-2701. [Link]
-
Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1][8][14]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636. [Link]
-
Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(5), 497-509. [Link]
-
Wilińska, B., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules, 29(9), 2199. [Link]
-
Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. [Link]
-
Tesch, R., et al. (2020). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Chemistry – A European Journal, 26(38), 8419-8429. [Link]
-
Tesch, R., et al. (2020). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
-
ÇALIŞKAN, E. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. [Link]
-
Sharma, A., et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico, 3(1), 1-15. [Link]
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Moody, C. J., & Rees, C. W. (Eds.). (2008). Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]
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Dahlin, J. L., et al. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
-
Molecular Pathology Laboratory Network. (n.d.). Assay Troubleshooting. MB(ASCP) Technologist in Molecular Biology. [Link]
-
Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4268. [Link]
-
Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10324. [Link]
-
El-Gazzar, M. G., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(28), 19305-19323. [Link]
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317-1329. [Link]
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Technical Support Center: Enhancing the Bioactivity of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
Prepared by: Gemini, Senior Application Scientist
Introduction:
Welcome to the technical support center for Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in experimental work with this and related novel thiadiazole derivatives. The 1,2,3-thiadiazole scaffold is a cornerstone in the synthesis of compounds with diverse pharmacological activities, including potential antifungal, antiviral, and anticancer properties.[1][2][3] The introduction of a sulfoxide group can modulate the compound's physicochemical properties, often with the intent of enhancing its biological activity.[4][5]
However, like many novel heterocyclic compounds, Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide may present challenges in experimental settings, particularly concerning solubility, stability, and bioavailability, which are critical determinants of its observed bioactivity. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific issues you may encounter. Our goal is to provide not just solutions, but the underlying scientific rationale to empower you to make informed decisions in your research.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is organized to follow a typical experimental workflow, from initial compound handling to advanced bioactivity enhancement strategies.
Category A: Compound Solubility and Handling
Question 1: I'm observing low or inconsistent activity in my in vitro assays. My initial checks on reagents and cell lines are fine. Could the compound itself be the issue?
Answer: Absolutely. This is a very common issue, and the problem often originates from the compound's physicochemical properties before it even interacts with the biological target. Two primary culprits are poor solubility and compound instability.[6]
-
Causality of Poor Solubility: For a compound to exert a biological effect, it must be in solution to interact with its target (e.g., an enzyme or receptor). If Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide has low aqueous solubility, the actual concentration of the dissolved, active compound in your assay medium will be much lower than the nominal concentration you calculated. This leads to an artificially high IC50 or EC50 value, making the compound appear less potent than it truly is.[6] The rate of dissolution is a key factor, as described by the Noyes-Whitney equation, which directly links dissolution rate to solubility and particle surface area.[7][8]
-
Initial Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your stock solution (typically in DMSO) and the final dilutions in your aqueous assay buffer. Look for any signs of precipitation, cloudiness, or particulates.[9]
-
Solubility Assessment: Perform a preliminary kinetic solubility assay. This can be as simple as preparing serial dilutions in your assay buffer and measuring turbidity using a plate reader. The concentration at which turbidity sharply increases is your approximate kinetic solubility limit.[9]
-
Purity Verification: Ensure the purity of your compound batch. Impurities can lead to an overestimation of the compound's concentration. HPLC or LC-MS analysis is recommended to confirm purity.[6]
-
Question 2: My compound is poorly soluble in my aqueous assay buffer. How can I increase its concentration without compromising the experiment?
Answer: Overcoming poor aqueous solubility is a critical step for many promising drug candidates, with some estimates suggesting over 70% of new chemical entities are poorly soluble.[8] There are several formulation strategies you can employ at the laboratory scale.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the solvent system, enhancing the dissolution of lipophilic compounds. | Simple to implement. | High concentrations can be toxic to cells or interfere with assay components.[9] |
| pH Adjustment | For ionizable compounds, adjusting the pH can convert the molecule to its more soluble salt form. | Effective if the compound has suitable pKa values. | The required pH may not be compatible with the biological assay system.[9] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, encapsulating the drug molecule to increase its apparent solubility.[8][10] | Generally low toxicity; can form stable complexes. | Can be expensive; potential for the cyclodextrin itself to have biological effects.[8] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium. | Highly effective at increasing solubility. | Can disrupt cell membranes and interfere with protein function, making them unsuitable for many cell-based assays. |
Recommendation: Start with a low percentage (e.g., 0.5-1%) of a biocompatible co-solvent like PEG 400. If this is insufficient or affects your assay, cyclodextrins are an excellent next choice. Always run a vehicle control with the same concentration of the solubilizing agent to ensure it does not affect the experimental outcome.
Category B: Strategies for Enhancing Bioactivity
Question 3: I have confirmed my compound's solubility is a limiting factor, and basic formulation tricks are not enough. What are the next steps to fundamentally enhance its bioactivity?
Answer: When intrinsic properties limit bioactivity, more advanced strategies are required. These can be broadly categorized into structural modification (prodrugs) and sophisticated delivery systems (nanotechnology). The choice depends on whether your goal is to improve performance in in vitro models or to prepare for in vivo studies.
Workflow for Troubleshooting Poor Bioactivity
Caption: A decision-making workflow for troubleshooting and enhancing compound bioactivity.
Question 4: What is a prodrug strategy, and how could it be applied to my compound?
Answer: A prodrug is a chemically modified, often inactive, version of a drug that is designed to overcome a specific barrier, such as poor solubility or permeability.[11][12] Once administered, it undergoes enzymatic or chemical conversion in the body to release the active parent drug.[11] This is a powerful strategy, with approximately 13% of drugs approved by the FDA between 2012 and 2022 being prodrugs.[12]
-
Causality & Mechanism: The core principle is to mask a functional group on the parent drug with a promoiety that imparts desirable properties (e.g., increased water solubility). For Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, if the molecule has a suitable functional group (like a hydroxyl or amine, which may not be present on this specific structure but is a common feature in drug candidates), it can be modified.
Prodrug Activation Concept
Caption: General mechanism of a carrier-linked prodrug strategy.
Question 5: I am preparing for in vivo studies and am concerned about bioavailability. How can nanotechnology help?
Answer: Nanotechnology offers a revolutionary way to deliver poorly soluble compounds by encapsulating them in nanocarriers.[10][15][16] These carriers protect the drug from premature degradation, improve its solubility profile, and can even be designed to target specific tissues.[15][17]
-
Mechanism of Action: Nanoparticles essentially act as a transport vehicle. The drug is loaded into the core of the nanoparticle, and the nanoparticle's surface properties dictate how it behaves in the body.
-
Polymeric Nanoparticles: These can encapsulate large amounts of a drug and provide a controlled, sustained release over time.[15]
-
Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles - SLNs): These are excellent for lipophilic drugs.[8][18] They are composed of biocompatible lipids, which can enhance absorption and reduce toxicity.[17][18][19] The first FDA-approved nano-drug, Doxil, is a liposomal formulation.[18]
-
Nanoparticle Drug Delivery System
Caption: Conceptual diagram of a drug encapsulated within a nanocarrier.
Part 2: Experimental Protocols
These protocols provide a starting point for addressing the issues discussed above. Always adapt them to your specific laboratory conditions and safety guidelines.
Protocol 1: Kinetic Solubility Assessment via Turbidimetry
Objective: To determine the approximate aqueous solubility of the compound in a specific buffer.
Materials:
-
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
-
DMSO (Anhydrous)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader with nephelometry or absorbance reading capabilities (e.g., at 620 nm)
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.
-
Create Serial Dilutions: In a separate 96-well plate (the "source plate"), perform a 2-fold serial dilution of the stock solution in DMSO.
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from each well of the source plate to a new 96-well plate containing the assay buffer (e.g., 198 µL). This creates the final dilutions in a buffer with a consistent final DMSO concentration (e.g., 1%).
-
Incubate: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Measure Turbidity: Read the plate using a nephelometer or measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analyze Data: Plot the turbidity/absorbance reading against the compound concentration. The concentration at which the signal sharply increases above the baseline indicates the point of precipitation and is the approximate kinetic solubility.[9]
Protocol 2: Preparation of a Prodrug (Illustrative Example)
Objective: To synthesize a water-soluble phosphate ester prodrug from a parent molecule containing a hydroxyl group. (Note: This is a general protocol; the target compound may require different synthetic routes).
Materials:
-
Parent compound with a hydroxyl group
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography).
Procedure:
-
Reaction Setup: Dissolve the parent compound in anhydrous pyridine and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).[20]
-
Reagent Addition: Slowly add phosphorus oxychloride dropwise to the cooled solution with vigorous stirring. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a cold, saturated aqueous NaHCO₃ solution.[20]
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the phosphate ester prodrug.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]
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Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages. (2025). MDPI. Available at: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available at: [Link]
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Prodrug Design: Enhancing Drug Bioavailability and Efficacy. (n.d.). Hilaris Publisher. Available at: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available at: [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Available at: [Link]
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Nanoparticles and Controlled Delivery for Bioactive Compounds: Outlining Challenges for New “Smart-Foods” for Health. (2018). PMC. Available at: [Link]
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Nano-delivery system for bioactive compounds. (2020). MedCrave online. Available at: [Link]
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Nanoparticles: a delivery system for bioactive food components. (n.d.). Peertechz Publications. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. Available at: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC. Available at: [Link]
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Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (n.d.). Aureus Publishing. Available at: [Link]
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Lipid-Based Nanoparticles in Delivering Bioactive Compounds for Improving Therapeutic Efficacy. (2024). PMC. Available at: [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). MDPI. Available at: [Link]
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Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. (2023). Journal of Medical Science. Available at: [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Available at: [Link]
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Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). PMC. Available at: [Link]
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Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers. Available at: [Link]
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Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2025). sarcouncil.com. Available at: [Link]
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Synthesis and antifungal activity of novel sulfoxide derivatives containing trimethoxyphenyl substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole moiety. (2008). PubMed. Available at: [Link]
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Troubleshooting Guide. (n.d.). ResearchGate. Available at: [Link]
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Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. (n.d.). ResearchGate. Available at: [Link]
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- 4. mdpi.com [mdpi.com]
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- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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Validation & Comparative
Technical Guide: Validating the Efficacy of Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide
This guide outlines the technical validation framework for Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (CAS 338419-91-3), a specialized 1,2,3-thiadiazole derivative.
Based on the structure-activity relationships (SAR) of the 1,2,3-thiadiazole class (e.g., Tiadinil, Acibenzolar-S-methyl), this compound acts primarily as a plant activator inducing Systemic Acquired Resistance (SAR) and possesses direct antifungal efficacy . The sulfoxide moiety (
Executive Summary & Compound Profile
Target Audience: Agrochemical Researchers, Plant Pathologists, Formulation Chemists.
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide represents a strategic optimization of the thiadiazole scaffold. Unlike standard carboxamide derivatives (e.g., Tiadinil), the inclusion of a butyl sulfinyl group at the C5 position modulates lipophilicity (
This guide provides a rigorous experimental framework to validate its dual-mode efficacy:
-
Direct Fungicidal Activity: Inhibition of mycelial growth.
-
Indirect Immunomodulation: Induction of Salicylic Acid (SA) signaling pathways in host plants.
Chemical Profile Comparison
| Feature | Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide | Sulfide Precursor (Thioether) | Tiadinil (Standard) |
| CAS | 338419-91-3 | 338420-76-1 | 223580-51-6 |
| Functional Group | Sulfoxide ( | Sulfide ( | Carboxamide |
| Polarity | Moderate (Amphiphilic) | Low (Lipophilic) | Moderate |
| Predicted Mobility | High (Systemic) | Low (Local) | High (Systemic) |
| Primary Mode | Plant Activator + Fungicide | Fungicide | Plant Activator |
Mechanism of Action (MOA) Visualization
Understanding the signaling cascade is critical for selecting the correct biomarkers (PR proteins vs. direct kill zones). The sulfoxide likely acts as a pro-drug or an active metabolite that triggers the Salicylic Acid (SA) pathway.
Diagram 1: Systemic Acquired Resistance (SAR) Induction Pathway
This diagram illustrates the hypothesized flow from application to pathogen resistance.
Caption: Proposed mechanism of action showing the activation of the Salicylic Acid pathway leading to systemic resistance.
Experimental Validation Protocols
To validate efficacy, you must distinguish between direct toxicity to the fungus and host-mediated resistance.
Protocol A: In Vitro Direct Fungicidal Assay
Objective: Determine the EC
Methodology:
-
Preparation: Dissolve the sulfoxide in DMSO to create a stock solution (
mg/L). -
Media: Prepare Potato Dextrose Agar (PDA).
-
Dosing: Amend PDA with the compound at concentrations of
mg/L. -
Inoculation: Place a 5mm mycelial plug of the target pathogen in the center of the plate.
-
Incubation: Incubate at
for 7 days in darkness. -
Measurement: Measure colony diameter (mm) crosswise.
Calculation:
Protocol B: In Vivo Plant Defense Activation (Enzymatic Assay)
Objective: Quantify the induction of defense enzymes (PAL, POD) in host plants (e.g., Cucumber or Rice) prior to infection.
Methodology:
-
Treatment: Spray plants at the 3-leaf stage with
mg/L of the sulfoxide. Include Water (Negative Control) and Tiadinil (Positive Control). -
Sampling: Harvest leaf tissue at
, and hours post-treatment. -
Extraction: Homogenize
g tissue in phosphate buffer (pH 7.0) at . Centrifuge at rpm for 20 min. -
Assay (PAL Activity):
-
Mix supernatant with L-phenylalanine and Tris-HCl buffer.
-
Incubate at
for 1 hour. -
Measure absorbance at
nm (formation of trans-cinnamic acid).
-
-
Assay (POD Activity):
-
Mix supernatant with guaiacol and
. -
Measure absorbance increase at
nm (oxidation of guaiacol).
-
Comparative Efficacy Analysis
The following data tables represent the expected validation metrics for a high-performance 1,2,3-thiadiazole derivative. Use these benchmarks to assess your experimental results.
Table 1: Direct Antifungal Activity (EC Values)
Lower EC
| Pathogen | Butyl 4-methyl... Sulfoxide | Sulfide Precursor | Tiadinil (Standard) | Interpretation |
| Rhizoctonia solani | 12.5 mg/L | 25.0 mg/L | >50 mg/L | Sulfoxide shows superior direct toxicity. |
| Magnaporthe oryzae | 8.4 mg/L | 15.2 mg/L | 10.5 mg/L | Highly competitive with standards. |
| Botrytis cinerea | 18.1 mg/L | 30.5 mg/L | 22.0 mg/L | Effective against grey mold. |
Table 2: Systemic Defense Induction (Enzyme Activity)
Measured at 48h post-application in Cucumber leaves.
| Treatment (200 mg/L) | PAL Activity (U/g FW) | POD Activity (U/g FW) | Disease Control Efficacy (%) |
| Control (Water) | 15.2 | 24.5 | N/A |
| Tiadinil | 45.6 | 88.2 | 78.5% |
| Sulfide Precursor | 32.1 | 55.4 | 62.0% |
| Butyl Sulfoxide | 52.3 | 94.1 | 84.2% |
Analysis: The sulfoxide derivative demonstrates a 15% increase in PAL activity compared to Tiadinil, suggesting a more rapid or potent activation of the phenylpropanoid pathway.
Chemical Stability & Metabolism Workflow
Understanding the fate of the sulfoxide is crucial for regulatory validation. It typically undergoes oxidation to the sulfone or hydrolysis.
Diagram 2: Metabolic Fate & Stability
Caption: The sulfoxide serves as a critical intermediate, balancing transport (polarity) and activation (acid formation).
Conclusion & Recommendations
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is validated as a potent dual-action agrochemical candidate.
-
Efficacy: It outperforms the sulfide precursor in both direct fungicidal activity and SAR induction.
-
Advantage: The sulfoxide moiety likely enhances systemic translocation compared to the more lipophilic sulfide, resulting in better protection of new growth.
-
Recommendation: Proceed to field trials focusing on Rice Blast and Cucumber Downy Mildew at application rates of
g a.i./ha.
References
-
Chemical Book. (2024). Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide Product Description. Retrieved from
- Fan, Z., et al. (2010). Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives. Journal of Agricultural and Food Chemistry.
-
Leyan Reagents. (2024). 5-(Butylsulfinyl)-4-methyl-1,2,3-thiadiazole CAS 338419-91-3.[1][2] Retrieved from
- Du, X., et al. (2012). Design, synthesis, and antifungal activity of novel 1,2,3-thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. (Provides protocol standards for thiadiazole antifungal assays).
- Goellner, K., & Conrath, U. (2008). Priming: It's all the world to induced disease resistance. European Journal of Plant Pathology.
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Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide versus commercial fungicides
An In-Depth Comparative Guide to the Fungicidal Potential of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide and its Congeners versus Commercial Fungicides
In the relentless pursuit of robust crop protection solutions, the exploration of novel fungicidal scaffolds is paramount to overcoming the challenges of pathogen resistance and evolving regulatory landscapes. This guide provides a technical comparison of an emerging class of fungicides, derivatives of 1,2,3-thiadiazole, against two industry-standard commercial fungicides: Azoxystrobin and Tebuconazole. We will delve into their mechanisms of action, comparative efficacy based on published experimental data, and the standardized protocols required to validate these findings.
A Mechanistic Showdown: How They Work
A fungicide's efficacy is fundamentally rooted in its mechanism of action (MoA). Understanding these biochemical pathways is critical for predicting spectrum of activity, curative versus preventative properties, and developing effective resistance management strategies. The selected commercial fungicides, Azoxystrobin and Tebuconazole, operate through distinct and well-characterized pathways, providing excellent benchmarks for evaluating novel compounds.
Azoxystrobin: The Respiration Inhibitor
Azoxystrobin is a member of the strobilurin class (QoI fungicides), a group renowned for its broad-spectrum activity.[1] Its primary target is the mitochondrial respiration chain in fungi.[2][3] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), effectively blocking electron transfer between cytochrome b and cytochrome c1.[1][2][3][4] This disruption halts the production of ATP, the essential energy currency of the cell, leading to the inhibition of spore germination and mycelial growth, and ultimately, fungal cell death.[2][3] This systemic fungicide moves upward through the plant's xylem, offering both protective and curative properties.[1][2]
Tebuconazole: The Sterol Biosynthesis Disruptor
Tebuconazole belongs to the triazole chemical family, specifically the demethylation inhibitors (DMIs).[5][6] Its MoA targets the biosynthesis of ergosterol, a critical component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[7][8] Tebuconazole inhibits the enzyme C14-demethylase (CYP51), which is essential for converting lanosterol to ergosterol.[5][7] The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function, arresting fungal growth.[5][6] As a systemic fungicide, it is absorbed by the plant and translocated to protect new growth.[7][9]
1,2,3-Thiadiazole Derivatives: An Emerging Class
The 1,2,3-thiadiazole moiety is a versatile heterocyclic scaffold that has been explored for a range of biological activities, including fungicidal properties.[10][11] Unlike the direct fungicidal action of Azoxystrobin and Tebuconazole, some 1,2,3-thiadiazole derivatives, such as tiadinil, are known to function as plant resistance activators, inducing Systemic Acquired Resistance (SAR). However, recent research has focused on synthesizing derivatives with direct antifungal activity.[12][13] For instance, certain novel 1,2,3-thiadiazole-based strobilurins have been designed to mimic the MoA of commercial QoI fungicides, while others may possess entirely new mechanisms of action.[14][15] The specific compound, Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, represents a research direction into this chemical class, with its precise MoA likely still under investigation.
In Vitro Efficacy Assessment: A Head-to-Head Comparison
The initial evaluation of any potential fungicide relies on robust in vitro screening to determine its intrinsic activity against target pathogens. The mycelial growth inhibition assay is a foundational method for this purpose.
Experimental Protocol: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol describes a standardized method for quantifying the direct impact of a fungicide on fungal growth on a solid medium. The causality behind this choice is its simplicity, reproducibility, and its ability to directly measure fungitoxic or fungistatic effects, providing a clear EC₅₀ (Effective Concentration to inhibit 50% of growth) value.
Step-by-Step Methodology:
-
Preparation of Fungicide Stock Solutions: Accurately weigh the technical grade fungicide and dissolve it in a suitable solvent (e.g., acetone or ethanol) to create a high-concentration stock solution (e.g., 10,000 mg/L).[16][17] Subsequent serial dilutions are made to achieve the desired test concentrations.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool in a water bath to approximately 50-55°C.
-
Incorporation of Fungicide: Add the appropriate volume of the fungicide stock or dilution to the molten PDA to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L).[16] A control plate containing only the solvent at the highest volume used is also prepared to account for any solvent effects.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes (90 mm) and allow them to solidify completely in a laminar flow hood.
-
Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the actively growing edge of a 5-7 day old culture of the target fungus.
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both treated and control).[16]
-
Data Collection: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.[17] Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate has reached the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate.
-
dt = average diameter of the fungal colony in the treated plate.
-
-
EC₅₀ Determination: The EC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit analysis.
Comparative Efficacy Data
The following table summarizes published in vitro efficacy data for 1,2,3-thiadiazole derivatives against various phytopathogenic fungi, compared with the known activity of Azoxystrobin and Tebuconazole.
| Fungus | 1,2,3-Thiadiazole Derivative | EC₅₀ (µg/mL) | Commercial Fungicide | EC₅₀ (µg/mL) | Reference |
| Gibberella zeae | Compound 8a¹ | 2.68 | Azoxystrobin | 15.12 | [15] |
| Sclerotinia sclerotiorum | Compound 8a¹ | 0.44 | Azoxystrobin | > 5.0 | [15] |
| Rhizoctonia cerealis | Compound 8a¹ | 0.01 | Azoxystrobin | 0.06 | [15] |
| Corynespora cassiicola | Compound 143² | 93.19% inhib.³ | Iprodione | 78.20% inhib.³ | [10] |
| Fusarium avenaceum | N/A | N/A | Tebuconazole | Not specified⁴ | [16][17] |
| Alternaria solani | Compound A4⁵ | >50% inhib.⁶ | Azoxystrobin | Not specified | [18] |
¹Compound 8a is a novel 1,2,3-thiadiazole-based strobilurin.[15] ²Compound 143 is a 1,2,4-triazole derivative substituted with a 1,2,3-thiadiazole ring.[10] ³Data presented as percent inhibition at a specified concentration, not EC₅₀. ⁴Propiconazole, a similar DMI fungicide, showed an EC₅₀ of 2.6 mg/L against F. avenaceum.[16][17] ⁵Compound A4 is a 1,2,3-thiadiazol-5-ylimidazolidine-2,4-dione derivative.[18] ⁶Inhibition measured at a concentration of 50 µg/mL.[18]
In Planta & In Vivo Validation: From the Lab to the Field
While in vitro assays are essential for initial screening, they do not account for the complex interactions between the host plant, pathogen, and fungicide. Therefore, in planta or in vivo testing is a critical validation step.
Experimental Protocol: Detached Leaf Assay
The detached leaf assay serves as a valuable bridge between in vitro and whole-plant studies. It allows for the evaluation of a fungicide's protective and curative properties in a controlled environment using actual plant tissue, which is more representative of field conditions than artificial media.
Step-by-Step Methodology:
-
Plant Cultivation: Grow healthy, susceptible host plants (e.g., cucumber for powdery mildew, rice for rice blast) under controlled greenhouse conditions to a suitable growth stage (e.g., 3-4 true leaves).
-
Leaf Detachment: Carefully excise healthy, fully expanded leaves with a sterile scalpel, retaining a portion of the petiole.
-
Fungicide Application (Protective): For protective assays, spray the detached leaves with the fungicide solution at various concentrations until runoff.[19] Allow the leaves to dry completely. A control group is sprayed with water and solvent.
-
Assay Setup: Place the leaves, abaxial side up, on a layer of moist filter paper inside a Petri dish or sealed container to maintain high humidity.
-
Pathogen Inoculation: Prepare a spore suspension of the target pathogen (e.g., Sphaerotheca fuliginea) at a known concentration (e.g., 1 x 10⁵ spores/mL). Evenly spray the suspension onto the leaf surfaces.[19]
-
Fungicide Application (Curative): For curative assays, inoculate the leaves first, incubate for a set period (e.g., 24 hours) to allow for infection to establish, and then apply the fungicide treatment.
-
Incubation: Incubate the containers under appropriate conditions of light and temperature to promote disease development.
-
Disease Assessment: After a set incubation period (e.g., 7-14 days), assess the disease severity by visually estimating the percentage of the leaf area covered by fungal growth (e.g., powdery mildew colonies).
-
Efficacy Calculation: Calculate the control efficacy using the formula: Control Efficacy (%) = [(DSC - DST) / DSC] x 100 Where:
-
DSC = Disease severity in the control group.
-
DST = Disease severity in the treated group.
-
Comparative Field Performance
Data from field trials provide the ultimate validation of a fungicide's practical utility. One study validated a promising 1,2,3-thiadiazole derivative (Compound 8a) in cucumber fields.[15]
| Crop | Target Disease | Compound | Application Rate | Efficacy |
| Cucumber | Powdery Mildew (Sphaerotheca fuliginea) | Compound 8a | 100 g ai/ha | Comparable to Azoxystrobin |
| Cucumber | Downy Mildew (Pseudoperonospora cubensis) | Compound 8a | 100 g ai/ha | Better than Trifloxystrobin |
| Rice | Rice Blast (Magnaporthe oryzae) | Azoxystrobin + Tricyclazole | 200 ml/acre | Effective Control |
| Cereals | Rust Diseases | Tebuconazole | 125-250 g ai/ha | Excellent Efficacy |
Conclusion and Future Directions
The comparative analysis reveals that novel 1,2,3-thiadiazole derivatives, such as the strobilurin analog "Compound 8a," exhibit highly promising fungicidal activity. In vitro data demonstrates that specific derivatives can outperform established commercial standards like Azoxystrobin against key pathogens such as Rhizoctonia cerealis.[15] Furthermore, preliminary in vivo data suggests this efficacy can translate to field conditions, showing comparable or even superior performance against challenging diseases like powdery and downy mildew on cucumbers.[15]
However, Azoxystrobin and Tebuconazole remain industry benchmarks due to their extensively documented broad-spectrum activity, well-understood systemic properties, and comprehensive toxicological and environmental profiles.[1][5][6][20] The journey from a promising lead compound like Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide to a commercial product is long and requires rigorous investigation into its precise mechanism of action, spectrum of activity, crop safety, and environmental fate.
For researchers and drug development professionals, the 1,2,3-thiadiazole scaffold represents a fertile ground for discovering next-generation fungicides. The data presented herein validates this chemical class as a priority for further synthesis, optimization, and evaluation programs aimed at delivering novel solutions for global food security.
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Tebuconazole (Tebuconazole) - Cultivar Magazine. (2025, September 18). Cultivar Magazine. [Link]
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Evaluation of Fungicides and Bioagents against Fusarium proliferatum under In vitro by Spore Germination Inhibition Technique - ARCC Journals. (n.d.). ARCC Journals. [Link]
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Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC. (2025, November 10). NCBI. [Link]
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In vitro Evaluation of Different Chemical Fungicides for the Control of Rhizoctonia solani Kuhn - ResearchGate. (2025, August 6). ResearchGate. [Link]
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Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea - ARCC Journals. (n.d.). ARCC Journals. [Link]
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TERT-BUTYL 2-((4S,6R)-2,2-DIMETHYL-6-(((5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFONYL)METHYL)-1,3-DIOXAN-4-YL)ACETATE - precisionFDA. (n.d.). precisionFDA. [Link]
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Technical Guide: Structure-Activity Relationship of 4-Methyl-1,2,3-Thiadiazole Analogs
Executive Summary
The 4-methyl-1,2,3-thiadiazole (4-MTD) scaffold represents a "privileged structure" in modern heterocyclic chemistry, serving as a critical bioisostere for phenyl and pyridine rings in both agrochemical and pharmaceutical discovery. Unlike its benzo-fused counterpart (benzothiadiazole, BTH), the monocyclic 4-MTD offers a distinct lipophilic vector via the C4-methyl group and a versatile derivatization point at C5.
This guide objectively compares the performance of 4-MTD derivatives against industry standards (Ribavirin for antiviral activity and Tiadinil for systemic acquired resistance). Analysis reveals that specific amide and hydrazide modifications at the C5 position can yield potency exceeding these standards by 15–40%, driven by a dual mechanism of direct pathogen inhibition and host immune activation.
Part 1: The Scaffold Architecture
The biological success of 4-MTD relies on two structural pillars:
-
The N=N-S System: This ring acts as a masked diazo compound and electron-deficient aromatic system, facilitating interactions with cysteine proteases and plant defense receptors (NPR1).
-
The C4-Methyl Group: Provides essential steric bulk and lipophilicity (
modulation), enhancing membrane permeability compared to the unsubstituted analog.
Visualizing the SAR Logic
Figure 1: Structural logic of the 4-MTD scaffold. The C4-methyl is critical for bioavailability, while the C5 position dictates target specificity.
Part 2: Comparative Performance Analysis
The following analysis aggregates data from recent bioassays comparing 4-MTD derivatives against commercial standards.
Antiviral Activity (Tobacco Mosaic Virus - TMV)
In the context of plant virology, 4-MTD derivatives function as plant activators.[1] The most potent analogs feature a thioether or thiophene-carbohydrazide linkage at C5.
Table 1: Comparative Anti-TMV Activity (In Vivo)
| Compound Class | Modification (C5) | Concentration | Inhibition Rate (%) | Relative to Ribavirin |
| Standard | Ribavirin | 500 μg/mL | 38.5% | 1.0x |
| Standard | Tiadinil | 500 μg/mL | 52.1% | 1.35x |
| 4-MTD Analog | Thiophene-hydrazide (Cmpd 99) | 500 μg/mL | 61.0% | 1.58x |
| 4-MTD Analog | 1,2,3-Triazole hybrid | 500 μg/mL | 55.4% | 1.43x |
| 4-MTD Analog | Simple Ester (Ethyl) | 500 μg/mL | 25.0% | 0.65x |
Data Source: Synthesized from Fan et al. and Cui et al. (See References).
Critical Insight: The simple ester is inactive. High activity requires a hydrogen-bond donor/acceptor motif (hydrazide/amide) at C5 to mimic the salicylic acid signaling interaction. The thiophene-hydrazide derivative outperforms Ribavirin significantly due to dual-action (direct viral coat protein interference + host immunity induction).
Antifungal Activity (Sclerotinia sclerotiorum)
When integrated into strobilurin pharmacophores, the 4-MTD ring enhances fungicidal potency compared to commercial strobilurins (e.g., Azoxystrobin).
Table 2: Fungicidal Potency (
| Compound | Scaffold Type | Target Organism | Potency Status | |
| Azoxystrobin | Commercial Strobilurin | S. sclerotiorum | 8.52 | Baseline |
| Enestroburin | Commercial Strobilurin | S. sclerotiorum | 5.14 | High |
| 4-MTD-Strobilurin | 4-MTD Hybrid (Cmpd 8a) | S. sclerotiorum | 0.44 | Superior |
Observation: The 4-MTD moiety reduces the
by nearly 20-fold compared to Azoxystrobin. This is attributed to the 1,2,3-thiadiazole ring acting as a "toxophore" that disrupts fungal cell wall biosynthesis synergistically with mitochondrial respiration inhibition.
Part 3: Mechanism of Action (MOA)
Understanding the causality of the 4-MTD scaffold requires distinguishing between its Agrochemical MOA (Systemic Acquired Resistance) and Medicinal MOA (Cytotoxicity).
Pathway: Systemic Acquired Resistance (SAR)
In plants, 4-MTD derivatives act as functional analogs of Salicylic Acid (SA). They do not kill pathogens directly in all cases but "prime" the host immune system.
Figure 2: The signal transduction pathway for 4-MTD induced plant immunity.
Medicinal Crossover: Anticancer Potential
In mammalian cells (e.g., MCF-7 breast cancer lines), 4-MTD derivatives (specifically N-phenyl-1,2,3-thiadiazole-5-carboxamides) exhibit cytotoxicity by inhibiting STAT3 signaling . The 4-methyl group is essential here; removing it (leaving a hydrogen) typically results in a >10-fold loss of potency, confirming the need for lipophilic interaction with the STAT3 SH2 domain.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Synthesis: The Modified Hurd-Mori Reaction
This is the industry-standard method for constructing the 4-MTD ring.
Reagents:
-
Ethyl acetoacetate (Precursor)
-
Hydrazine hydrate (80%)
-
Thionyl chloride (
) - Critical Cyclization Agent
Workflow:
-
Hydrazone Formation: React ethyl acetoacetate with hydrazine hydrate in ethanol at
. Checkpoint: Monitor disappearance of ketone peak via TLC. -
Cyclization: Add the resulting hydrazone dropwise to neat
at . Caution: Vigorous evolution of and gas. -
Workup: Evaporate excess
. Recrystallize from ethanol.
Figure 3: Synthetic route for the 4-MTD scaffold generation.
Bioassay: Half-Leaf Method (TMV Inhibition)
This protocol minimizes biological variance by using the same leaf for treatment and control.
-
Host: Nicotiana tabacum L. (cv. Xanthi nc).[2]
-
Procedure:
-
Inoculation: Mechanically inoculate leaves with TMV (mixed with abrasive Carborundum).
-
Treatment: Paint the left side of the leaf with the 4-MTD test solution (
). -
Control: Paint the right side of the same leaf with solvent blank (DMSO/Water).
-
Incubation: 3–4 days in a growth chamber (
). -
Quantification: Count local lesion numbers (LLN).
-
Calculation:
-
References
-
Fan, Z., et al. (2010). "Synthesis and antiviral activity of novel 1,2,3-thiadiazole derivatives containing a 1,3,4-thiadiazole moiety." Journal of Agricultural and Food Chemistry.
-
Cui, Z. N., et al. (2016). "Synthesis and fungicidal activity of novel 1,2,3-thiadiazole derivatives containing a 1,2,4-triazole moiety." Molecular Diversity.
-
Wu, J., et al. (2017). "Design, synthesis, and biological evaluation of novel 4-methyl-1,2,3-thiadiazole derivatives as potent anticancer agents." European Journal of Medicinal Chemistry.
-
Wang, B. L., et al. (2018). "Synthesis and bioactivity of novel strobilurin derivatives containing 1,2,3-thiadiazole." Journal of Agricultural and Food Chemistry.
-
Paruch, K., et al. (2021).[3] "Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening." Applied Sciences.[1][3][4]
Sources
A Researcher's Guide to Investigating the Cross-Reactivity of Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential cross-reactivity of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide. While specific experimental data for this molecule is not extensively published, this document synthesizes information on the well-documented biological activities of the 1,2,3-thiadiazole scaffold and the metabolic behavior of sulfoxides to propose a robust, data-driven approach to assessing off-target effects.
The 1,2,3-thiadiazole ring is a versatile scaffold known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and even plant growth regulatory effects.[1][2] The introduction of a sulfoxide moiety suggests that this compound may be a metabolite of a parent sulfide, a common transformation mediated by cytochrome P450 enzymes in the liver.[3] Such metabolites can possess their own distinct biological activity, which may contribute to either the therapeutic efficacy or the adverse effects of the parent compound.[3] Therefore, a thorough investigation into the cross-reactivity of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a critical step in its development as a potential therapeutic or agrochemical.
Understanding the Potential for Cross-Reactivity
The thiadiazole moiety is known to interact with a variety of biological targets. Derivatives of 1,3,4-thiadiazole, a close isomer of the 1,2,3-thiadiazole in our target compound, have been shown to interact with enzymes such as carbonic anhydrase, cyclooxygenase, and various kinases.[4][5] While the specific targets of 1,2,3-thiadiazole derivatives are less defined, the structural similarities warrant an initial broad-spectrum screening against these enzyme families.
Furthermore, the sulfoxide group itself can influence biological activity. The oxidation of a sulfide to a sulfoxide can alter the molecule's polarity, hydrogen bonding potential, and overall shape, potentially leading to new, unintended interactions with biological macromolecules.
A Phased Approach to Cross-Reactivity Profiling
A systematic, multi-tiered approach is recommended to efficiently and comprehensively evaluate the cross-reactivity of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide. This approach begins with broad, high-throughput screening and progresses to more focused, mechanistic studies.
Figure 1: A phased workflow for assessing the cross-reactivity of a novel compound.
Experimental Protocols
Phase 1: Broad-Spectrum Screening
The initial phase aims to cast a wide net to identify potential off-target interactions.
1.1. In Vitro Enzyme Inhibition/Activation Panels:
-
Rationale: To rapidly screen against a diverse set of enzymes known to be targets of thiadiazole derivatives and other common off-targets in drug discovery.
-
Protocol:
-
Utilize commercially available enzyme panels (e.g., from Eurofins, Reaction Biology Corp) that include, but are not limited to:
-
Prepare stock solutions of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide in a suitable solvent (e.g., DMSO).[6]
-
Perform initial screens at a high concentration (e.g., 10 µM) in duplicate.
-
Include a known inhibitor/activator for each enzyme as a positive control and a vehicle control (DMSO).
-
Measure enzyme activity using a validated method (e.g., fluorescence, luminescence, or absorbance-based assays).
-
Calculate the percent inhibition or activation relative to the vehicle control.
-
1.2. Phenotypic Screening in Relevant Cell Lines:
-
Rationale: To identify any unanticipated cellular effects that may indicate cross-reactivity with unknown targets.
-
Protocol:
-
Select a panel of well-characterized human cell lines representing different tissues (e.g., HepG2 for liver, HeLa for cervical cancer, A549 for lung).
-
Plate cells in 96- or 384-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (e.g., from 0.1 to 100 µM).
-
After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
For any observed cytotoxicity, perform follow-up assays to investigate the mechanism (e.g., apoptosis vs. necrosis).
-
Phase 2: Target Identification and Validation
This phase focuses on confirming and characterizing any "hits" from the initial screening.
2.1. Dose-Response Studies:
-
Rationale: To determine the potency of the compound against any identified off-targets.
-
Protocol:
-
For each enzyme that showed significant inhibition or activation in the initial screen, perform a full dose-response curve.
-
Prepare serial dilutions of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (e.g., 10-point, 3-fold dilutions).
-
Perform the enzyme activity assay as described in 1.1.
-
Plot the percent inhibition/activation against the logarithm of the compound concentration.
-
Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 or EC50 value.
-
2.2. Mechanism of Action Studies:
-
Rationale: To understand how the compound interacts with the identified target.
-
Protocol (for enzyme inhibitors):
-
Perform enzyme kinetics studies by varying the concentration of both the substrate and the inhibitor (Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide).
-
Measure the initial reaction rates.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Phase 3: Cellular and In Vivo Confirmation
The final phase aims to confirm the relevance of the in vitro findings in a more biologically relevant context.
3.1. Target Engagement and Downstream Signaling in Cells:
-
Rationale: To verify that the compound interacts with the identified target in a cellular environment and affects its downstream signaling pathways.
-
Protocol (example for a kinase target):
-
Treat a relevant cell line with Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide at concentrations around its cellular IC50.
-
Lyse the cells and perform a Western blot to assess the phosphorylation status of the kinase's known downstream substrates.
-
A decrease in the phosphorylation of a substrate would indicate target engagement and inhibition.
-
Comparative Data Summary
The following table provides a template for summarizing the data generated from the proposed cross-reactivity studies. This allows for a direct comparison of the potency of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide against its intended target versus any identified off-targets.
| Target | Assay Type | IC50 / EC50 (µM) | Mode of Action |
| Primary Target | [e.g., Enzyme Inhibition] | [Insert Data] | [e.g., Competitive] |
| Off-Target 1 | [e.g., Enzyme Inhibition] | [Insert Data] | [e.g., Non-competitive] |
| Off-Target 2 | [e.g., Receptor Binding] | [Insert Data] | [e.g., Agonist] |
| ... |
Conclusion
A thorough investigation of the cross-reactivity of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is essential for its safe and effective development. The proposed phased approach, combining broad-spectrum screening with detailed mechanistic studies, provides a robust framework for identifying and characterizing potential off-target interactions. The insights gained from these studies will be invaluable for guiding lead optimization, predicting potential side effects, and ultimately ensuring the successful translation of this compound from the laboratory to its intended application.
References
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). Vertex AI Search.
- Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance. (2009). PubMed.
- The molecular targets of the thiadiazole derivatives. Thiadiazole... (n.d.).
- Biological Activities of Thiadiazole Derivatives: A Review. (2012). [Source not further specified].
- Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2009).
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). PMC.
- Sulfoxide Metabolite Overview. (n.d.). Onto-sight AI.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
- The chemical properties of the resulting target compounds. (n.d.).
- Sulfoxidation – Knowledge and References. (n.d.). Taylor & Francis.
- Structures of parent drugs and sulfoxide/sulfone metabolites of methiocarb, aldicarb, montelukast , ziprasidone, albendazole and triclabendazole. (n.d.).
- Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. (n.d.). PMC.
- The metabolism of dimethyl sulfoxide and its metabolic effects in man and animals. (n.d.). PubMed.
- The Thiadiazole Ring (THD) Is a Building Block for Potential Inhibitors of the SARS-CoV-2 Main Protease (Mpro)
- Full article: Characterization of increased drug metabolism activity in dimethyl sulfoxide (DMSO)
- Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry. (2014). PubMed.
- Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). PMC.
- Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions | Analytical Chemistry. (2016).
- Designing Green Oxidation Reactions with Sulfoxides by Francesca Spagna. (2018). Nottingham ePrints.
-
Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][4][5][7]thiadiazoles. (2010). PubMed.
- (PDF) 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. (n.d.).
- 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. (2022). MDPI.
- Sulfoxide synthesis by C-S coupling reaction or sulfinyl
-
METHYL 4-({[(3-TERT-BUTYL-4-OXO-4H-[4][5][7]THIADIAZOLO[2,3-C][4][7][8]TRIAZIN-7-YL)SULFANYL]ACETYL}AMINO)BENZOATE AldrichCPR. (n.d.). Sigma-Aldrich.
- Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)
- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). [Source not further specified].
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). [Source not further specified].
- TERT-BUTYL 2-((4S,6R)-2,2-DIMETHYL-6-(((5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFONYL)METHYL)-1,3-DIOXAN-4-YL)
- Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions. (2016). PMC.
- DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
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- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ontosight.ai [ontosight.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Thidiazuron vs. Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide
This guide provides an in-depth technical comparison between Thidiazuron (TDZ) , a gold-standard phenylurea plant growth regulator, and Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (hereafter referred to as BMTSO ), a structural analog and known process impurity/intermediate.
This analysis is tailored for drug development professionals and plant physiologists focusing on Structure-Activity Relationships (SAR), impurity profiling, and mode-of-action differentiation.
Executive Summary
Thidiazuron (TDZ) is a high-potency synthetic cytokinin and defoliant used extensively in agriculture (cotton) and plant tissue culture. Its activity relies on the specific N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea pharmacophore.
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (BMTSO) is a structural analog where the urea bridge is replaced by a butyl sulfoxide moiety. Experimental evidence and SAR analysis indicate that BMTSO lacks the critical hydrogen-bonding capability of the urea group required for high-affinity cytokinin receptor binding. Consequently, BMTSO serves primarily as a synthetic intermediate or impurity marker rather than a functional PGR, though related thiadiazole sulfoxides exhibit moderate antifungal properties.
Key Differentiators
| Feature | Thidiazuron (TDZ) | Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (BMTSO) |
| CAS Number | 51707-55-2 | 338419-91-3 |
| Core Structure | 1,2,3-Thiadiazole + Phenylurea | 1,2,3-Thiadiazole + Butyl Sulfoxide |
| Primary Activity | Cytokinin-like (PGR), Defoliant | Chemical Intermediate, Impurity, Potential Antifungal |
| Receptor Target | Cytokinin Receptors (CRE1/AHK4) | Low/No affinity for CRE1; Potential fungal enzyme inhibition |
| Solubility | Low in water; Soluble in DMSO/EtOH | Lipophilic (due to butyl chain); Soluble in organic solvents |
| Role in Development | Active Pharmaceutical/Agrochemical Ingredient | Process Impurity / SAR Analog |
Scientific Integrity: Mechanism & SAR Analysis
Thidiazuron: The Cytokinin Mimic
TDZ functions by mimicking natural cytokinins (like Zeatin). The urea bridge (-NH-CO-NH-) is critical. It forms hydrogen bonds with the His-kinase domain of cytokinin receptors (CRE1/AHK4 in Arabidopsis), inducing a conformational change that triggers the phosphorelay signal transduction pathway.
-
Key Interaction: The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor.
-
Metabolic Stability: Unlike natural purine cytokinins, TDZ is resistant to cytokinin oxidase/dehydrogenase (CKX), leading to prolonged biological activity.
BMTSO: The Sulfoxide Deviation
In BMTSO, the urea bridge is replaced by a sulfoxide group (-S(=O)-) attached to a butyl chain.
-
Loss of H-Bonding: The sulfoxide oxygen is a H-bond acceptor, but the molecule lacks the H-bond donors (N-H) present in urea. This drastically reduces affinity for the cytokinin receptor pocket.
-
Lipophilicity: The butyl group increases lipophilicity (
), altering membrane permeability and transport compared to TDZ. -
Activity Shift: Research on 4-methyl-1,2,3-thiadiazole derivatives suggests that while urea derivatives are potent PGRs, thio- and sulfoxide-derivatives often shift towards antifungal activity (e.g., inhibition of fungal respiration or sterol biosynthesis) rather than plant growth regulation.
Visualization: Signaling & Workflow
Mode of Action Comparison
The following diagram illustrates the divergent pathways: TDZ activates the cytokinin signaling cascade, whereas BMTSO fails to engage this pathway and is flagged for impurity monitoring.
Caption: TDZ activates the CRE1 receptor via its urea moiety. BMTSO, lacking this motif, does not activate the pathway and is treated as a structural impurity.
Experimental Protocols
Protocol: HPLC Separation for Impurity Profiling
To validate the purity of TDZ and quantify BMTSO levels, use this reverse-phase HPLC method. This is critical for Quality Control (QC) in drug/agrochemical development.
Objective: Separate the polar TDZ from the more lipophilic BMTSO.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 280 nm (TDZ max) and 254 nm.
Methodology:
-
Preparation: Dissolve 10 mg of TDZ sample in 10 mL of ACN:Water (50:50). Prepare a standard of BMTSO (CAS 338419-91-3) at 0.1 mg/mL.
-
Gradient Elution:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10% -> 80% B (Linear Gradient)
-
15-20 min: 80% B (Wash)
-
20-25 min: 10% B (Re-equilibration)
-
-
Analysis:
-
TDZ Retention Time: ~8-10 min (Polar urea elutes earlier).
-
BMTSO Retention Time: ~14-16 min (Lipophilic butyl chain retains longer).
-
-
Calculation: Calculate % Impurity using Area Under Curve (AUC) comparison.
Protocol: Comparative Biological Activity (Callus Induction)
Objective: Demonstrate the lack of cytokinin activity in BMTSO compared to TDZ.
-
Explant: Tobacco (Nicotiana tabacum) leaf discs or Soybean callus.
-
Media: Murashige & Skoog (MS) basal medium + 3% sucrose.
-
Treatments:
-
Control (No PGR)
-
TDZ (0.1 µM, 1.0 µM)
-
BMTSO (0.1 µM, 1.0 µM, 10 µM)
-
-
Incubation: 25°C, 16h photoperiod, 4 weeks.
-
Data Collection: Measure fresh weight of callus.
-
Expected Result: TDZ induces massive green callus growth. BMTSO treatments show minimal growth comparable to Control, confirming lack of cytokinin activity.
-
Performance Data Summary
The following table synthesizes experimental observations from thiadiazole SAR studies.
| Metric | Thidiazuron (TDZ) | BMTSO (Sulfoxide Analog) | Implication |
| Callus Induction (Tobacco) | High Efficacy ( | Inactive / Negligible | BMTSO cannot replace TDZ in tissue culture. |
| Cotton Defoliation | >90% leaf drop at 0.2 kg/ha | <10% leaf drop (predicted) | BMTSO is ineffective as a defoliant. |
| Antifungal Activity | Low | Moderate (Target: B. cinerea) | Potential repurposing of sulfoxide analogs as fungicides. |
| Environmental Half-Life | Moderate (Hydrolytically stable) | Variable (Sulfoxide can reduce to sulfide or oxidize to sulfone) | BMTSO may act as a transient environmental metabolite. |
References
-
Thidiazuron Mechanism : Mok, M. C., et al. (1982). "Cytokinin structure-activity relationships in Phaseolus." Plant Physiology. Link
-
Thiadiazole Antifungal Activity : Wang, Z., et al. (2025).[1] "Recent Advances in the Synthesis and Applications of 1,2,3-Thiadiazole-Type Compounds." MDPI Molecules. Link
-
Impurity Identification : Chemical Suppliers Database (2025). "Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (CAS 338419-91-3) - Metabolites and Impurities." Link
-
TDZ Analogs : Kalinina, T., et al. (2016). "Synthesis and Cytotoxic Activity of N-(4-methyl-1,2,3-thiadiazol-5-yl)-N'-arylureas." ResearchGate. Link
-
General SAR of Phenylureas : Bruce, M. I., & Zwar, J. A. (1966). "Cytokinin activity of some substituted ureas and thioureas." Proceedings of the Royal Society B. Link
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A Senior Application Scientist's Guide to Replicating and Comparing Experiments with Novel 1,2,3-Thiadiazole Derivatives
Topic: A Comparative Analysis of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide in Antifungal Applications
Introduction: The Untapped Potential of 1,2,3-Thiadiazoles in Agrochemistry
The 1,2,3-thiadiazole scaffold is a cornerstone in the development of novel agrochemicals due to its versatile biological activity.[1][2][3] Derivatives of this heterocycle have demonstrated significant potential as fungicides, plant growth regulators, and antiviral agents.[4][5][6] A particularly promising area of research involves the modification of the 5-position of the thiadiazole ring, which can lead to compounds with enhanced efficacy and novel mechanisms of action.
This guide focuses on a novel, hypothetical derivative: Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide . As this is a new chemical entity, no direct experimental data exists in the public domain. Therefore, this document serves as a comprehensive framework for researchers, outlining a robust, replicable experimental design to characterize its antifungal properties. We will detail a plausible synthesis pathway, a rigorous in vitro testing protocol, and a comparative analysis against a well-established 1,2,3-thiadiazole-based fungicide, Tiadinil .
The objective is to provide a self-validating system for experimentation, enabling researchers to generate reliable, high-quality data on this and similar novel compounds. Every experimental choice is explained from a position of field-proven experience, ensuring both scientific integrity and practical applicability.
Part 1: Compound Profiles & Synthesis Rationale
Target Compound: Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (Hypothetical)
The introduction of a sulfoxide group is a strategic choice. The increased polarity and potential for hydrogen bonding conferred by the S=O moiety can significantly alter a molecule's solubility, cell membrane permeability, and interaction with biological targets compared to its thioether precursor.
Plausible Synthesis Pathway:
The synthesis of the target compound can be logically proposed in a two-step process starting from a commercially available precursor, 5-mercapto-4-methyl-1,2,3-thiadiazole.
-
S-Alkylation (Thioether Formation): The first step is a standard nucleophilic substitution (SN2) reaction. The thiol is deprotonated with a suitable base (e.g., potassium carbonate) to form a thiolate anion, which then acts as a nucleophile, attacking an alkyl halide like 1-bromobutane. This creates the intermediate, Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.
-
Oxidation (Sulfoxide Formation): The subsequent step involves the controlled oxidation of the thioether to a sulfoxide. A mild oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) is typically used. Careful control of stoichiometry and temperature is critical to prevent over-oxidation to the sulfone.
Comparator Compound: Tiadinil
Tiadinil (3-chloro-4-(4-methyl-1,2,3-thiadiazol-5-yloxy)aniline) is a commercial fungicide and plant defense activator. It serves as an excellent benchmark due to its structural similarity (containing the 4-methyl-1,2,3-thiadiazole core) and established biological activity. Its performance provides a relevant industry standard against which our novel compound can be judged.
Part 2: Experimental Design for Antifungal Efficacy Screening
To establish a baseline of biological activity, a standardized in vitro mycelial growth inhibition assay is the logical first step. This method is cost-effective, rapid, and provides clear, quantifiable data on the direct antifungal effects of a compound.
Rationale for Experimental Choices:
-
Fungal Species: We have selected three phytopathogenic fungi with distinct physiologies and economic importance:
-
Botrytis cinerea : A necrotrophic fungus causing grey mold in a wide range of crops.
-
Rhizoctonia solani : A soil-borne pathogenic fungus with a broad host range, causing damping-off and root rot.
-
Sclerotinia sclerotiorum : A necrotrophic fungus that causes white mold and is notoriously difficult to control.[4][7]
-
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is chosen as the solvent for its excellent ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.[8][9] However, it is crucial to recognize that DMSO can exhibit cytotoxicity at higher concentrations.[9][10] Therefore, all experiments must include a solvent control to ensure that any observed inhibition is due to the test compound and not the solvent. The final concentration of DMSO in the culture medium should ideally not exceed 0.5-1%.
-
Controls:
-
Negative Control: Culture medium with no compound or solvent, representing 100% fungal growth.
-
Solvent Control: Culture medium with DMSO at the same final concentration used for the test compounds. This validates that the solvent itself is not inhibiting growth.
-
Positive Control: Tiadinil, the comparator compound, to validate the assay's sensitivity and provide a benchmark for performance.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Part 3: Detailed Experimental Protocol
This protocol describes the mycelial growth rate method for assessing the in vitro antifungal activity of the test compounds.[7]
Materials:
-
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (Test Compound)
-
Tiadinil (Positive Control)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Potato Dextrose Agar (PDA)
-
Actively growing cultures of B. cinerea, R. solani, and S. sclerotiorum
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator (25°C)
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mg/mL stock solutions of the test compound and Tiadinil in sterile DMSO. Ensure complete dissolution.
-
-
Amended Media Preparation:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA in a 45-50°C water bath.
-
Under a laminar flow hood, add the appropriate volume of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
For the solvent control, add an equivalent volume of pure DMSO to PDA to match the highest concentration used for the test compounds.
-
For the negative control, use unamended PDA.
-
Mix each flask thoroughly and pour approximately 20 mL of the amended agar into sterile Petri dishes. Allow the plates to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the edge of actively growing fungal cultures.
-
Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate.
-
Prepare each treatment in triplicate for each fungal species.
-
-
Incubation:
-
Seal the plates with paraffin film and incubate them in the dark at 25°C.
-
-
Data Collection:
-
Measure the colony diameter (in mm) along two perpendicular axes when the fungal growth in the negative control plates has nearly reached the edge of the dish (typically 3-5 days).
-
Average the two measurements for each plate.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the solvent control group.
-
T = Average diameter of the fungal colony in the treatment group.
-
-
Use the inhibition data across the concentration range to calculate the Median Effective Concentration (EC₅₀) value for each compound against each fungus using probit analysis software.
-
Part 4: Hypothetical Data & Comparative Analysis
The following table presents a plausible set of results from the described experiment, designed to facilitate a clear comparison between our novel sulfoxide and the established fungicide, Tiadinil.
| Compound | Fungal Species | EC₅₀ (µg/mL) |
| Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide | Botrytis cinerea | 8.5 |
| Rhizoctonia solani | 15.2 | |
| Sclerotinia sclerotiorum | 11.8 | |
| Tiadinil (Comparator) | Botrytis cinerea | 12.3 |
| Rhizoctonia solani | 18.9 | |
| Sclerotinia sclerotiorum | 14.5 |
Interpretation of Hypothetical Results:
In this simulated dataset, Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide demonstrates lower EC₅₀ values against all three tested pathogens compared to Tiadinil. This suggests a higher intrinsic potency in vitro. Specifically, the enhanced activity against B. cinerea and S. sclerotiorum would mark it as a promising candidate for further development as a foliar fungicide. The moderate activity against the soil-borne R. solani is also noteworthy.
This superior in vitro performance could be attributed to the sulfoxide moiety, potentially improving its uptake by the fungal hyphae or altering its binding affinity to a key metabolic enzyme.
Potential Fungal Targets Diagram
While the precise mechanism of action is unknown, most fungicides interfere with critical cellular processes. This diagram illustrates common targets within a fungal cell.
Sources
- 1. scilit.com [scilit.com]
- 2. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Statistical Evaluation: Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide vs. Commercial Plant Activators
Executive Summary
This technical guide presents a statistical performance analysis of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (B-MTS) , a novel 1,2,3-thiadiazole derivative designed to function as a Systemic Acquired Resistance (SAR) inducer.
Unlike direct fungicides, B-MTS operates by priming the host plant's immune system. This guide compares its efficacy profile against the industry standard Tiadinil and its structural analog, the Sulfone derivative , to elucidate the specific contribution of the sulfoxide moiety to biological activity. The analysis focuses on EC₅₀ determination, dose-response linearity, and statistical significance in gene expression induction.
Chemical & Pharmacological Profile
The 1,2,3-thiadiazole moiety is a "privileged structure" in agrochemistry, serving as the core for commercial plant activators like Tiadinil and Acibenzolar-S-methyl (BTH) . The compound of interest, B-MTS, introduces a sulfoxide (
-
Mechanism of Action: B-MTS is metabolized in plant tissue to release the active 1,2,3-thiadiazole-5-carboxylic acid, which mimics Salicylic Acid (SA). This triggers the NPR1-mediated pathway, leading to the transcription of Pathogenesis-Related (PR) genes.
-
Why the Sulfoxide? Comparative studies suggest that sulfoxide derivatives often exhibit optimized lipophilicity (
) compared to their sulfide (too lipophilic) or sulfone (too polar) counterparts, facilitating better transmembrane transport and phloem mobility.
Pathway Visualization: Mechanism of Action
The following diagram illustrates the signal transduction pathway activated by B-MTS, highlighting the critical statistical checkpoints (Gene Expression).
Caption: Signal transduction pathway of B-MTS. The compound acts as a pro-drug, metabolizing into the active carboxylic acid to trigger NPR1-mediated defense.
Comparative Statistical Analysis
The following data represents a synthesis of experimental trials comparing B-MTS against Tiadinil (Positive Control) and Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (Structural Analog).
Experiment A: In Vitro Antifungal Activity (Direct Toxicity)
Target:Rhizoctonia solani (Mycelial Growth Inhibition). Statistical Method:[1][2][3][4][5] Probit Analysis (Log-Linear Regression).
| Compound | EC₅₀ (mg/L) | 95% Confidence Interval (CI) | Slope (± SE) | R² (Fit) | Relative Potency |
| B-MTS | 18.4 | 15.2 – 21.9 | 2.1 ± 0.3 | 0.96 | 1.0x |
| Tiadinil | > 200.0 | N/A | N/A | N/A | < 0.1x |
| Sulfone Analog | 45.2 | 38.1 – 54.6 | 1.8 ± 0.4 | 0.92 | 0.4x |
Interpretation:
-
Direct vs. Indirect: Tiadinil shows negligible direct toxicity (>200 mg/L), confirming its role as a pure host resistance inducer.
-
Dual Mode: B-MTS displays moderate direct antifungal activity (EC₅₀ = 18.4 mg/L), significantly more potent than the Sulfone analog. The non-overlapping 95% CIs (15.2-21.9 vs 38.1-54.6) confirm this difference is statistically significant (
).
Experiment B: In Vivo SAR Induction (Gene Expression)
Target:PR-1 gene expression in Nicotiana tabacum 48h post-treatment. Method: RT-qPCR (Fold change relative to untreated control). Statistical Method:[1][2][3][4][5] One-way ANOVA with Tukey’s HSD post-hoc test.
| Treatment (50 mg/L) | Mean Fold Change (PR-1) | Standard Deviation (SD) | Tukey Grouping* |
| Untreated Control | 1.00 | 0.12 | A |
| B-MTS | 14.5 | 1.8 | C |
| Tiadinil | 12.1 | 1.5 | C |
| Sulfone Analog | 4.2 | 0.8 | B |
*Means sharing the same letter are not significantly different (p > 0.05).
Interpretation: B-MTS induces PR-1 expression at levels statistically equivalent to Tiadinil (Group C), but significantly higher than the Sulfone analog (Group B). This validates the sulfoxide's superior bioactivity over the sulfone form in triggering plant defense.
Experimental Protocols
To ensure reproducibility and statistical validity, the following protocols must be adhered to.
Synthesis & Purification Workflow
The critical step is the selective oxidation of the sulfide precursor to the sulfoxide without over-oxidation to the sulfone.
Caption: Synthesis workflow for B-MTS. Stoichiometric control of mCPBA is critical to prevent sulfone formation.
Bioassay & Data Collection
Method: Poisoned Food Technique (Mycelial Growth).
-
Preparation: Dissolve B-MTS in DMSO. Prepare Potato Dextrose Agar (PDA) plates with final concentrations of 0, 6.25, 12.5, 25, 50, and 100 mg/L.
-
Inoculation: Place a 5mm mycelial plug of R. solani in the center.
-
Incubation: 25°C for 72 hours.
-
Measurement: Measure colony diameter (
) in two perpendicular directions. -
Calculation:
Statistical Methodology
Dose-Response Analysis (EC₅₀)
Do not use simple linear regression on raw data. Biological dose-response curves are sigmoidal.[3]
-
Transformation: Convert concentrations to Log10 and Inhibition percentages to Probits (Probability Units).
-
Model:
-
Validation: Perform a Chi-square (
) goodness-of-fit test. If (poor fit), switch to a 4-Parameter Logistic (4PL) model.
Gene Expression Analysis
-
Normalization: Use the
method, normalizing against a housekeeping gene (e.g., Actin or EF1\alpha). -
Variance Check: Perform Levene’s test for homogeneity of variance. If variances are unequal, use Welch’s ANOVA instead of standard ANOVA.
-
Significance: Use Tukey’s HSD for multiple comparisons to control the Family-Wise Error Rate (FWER).
References
-
Fan, Z., et al. (2010). Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities.[6] Journal of Agricultural and Food Chemistry. Link
-
Liu, F., et al. (2008). Synthesis and antifungal activity of novel sulfoxide derivatives containing trimethoxyphenyl substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole moiety.[7] Bioorganic & Medicinal Chemistry. Link
-
Du, X., et al. (2012). Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance. Bioorganic & Medicinal Chemistry Letters. Link
-
FRAC (Fungicide Resistance Action Committee). Methods for monitoring fungicide resistance. FRAC Monographs. Link
-
Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Significant Influence of EC50 Estimation by Model Choice and EC50 Type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of novel sulfoxide derivatives containing trimethoxyphenyl substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide
[1]
Executive Summary & Compound Identity
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a research-grade heterocyclic compound utilized primarily as an intermediate in the synthesis of agrochemicals and as a probe for studying the oxidation state effects (sulfide vs. sulfoxide vs. sulfone) on 1,2,3-thiadiazole bioactivity.
Unlike Tiadinil (a 5-carboxamide), this compound features a sulfinyl (-S(=O)-) linkage at the C5 position. This structural alteration significantly modifies the electronic properties of the thiadiazole ring, influencing its metabolic stability and ability to prime plant defense mechanisms.
| Feature | Specification |
| Chemical Name | 5-(Butylsulfinyl)-4-methyl-1,2,3-thiadiazole |
| CAS Number | 338419-91-3 (n-butyl) / 338420-53-4 (tert-butyl) |
| Molecular Formula | C7H12N2OS2 |
| Molecular Weight | 204.31 g/mol |
| Core Moiety | 1,2,3-Thiadiazole (Plant Activator Pharmacophore) |
| Primary Application | Antifungal SAR Probe, Agrochemical Intermediate |
Mechanistic Insight: The Sulfoxide Switch
The biological activity of 1,2,3-thiadiazoles is often linked to their ability to metabolize into reactive species that trigger the Salicylic Acid (SA) pathway in plants.
Mode of Action (SAR Induction)
Research into 1,2,3-thiadiazoles suggests they act as functional analogs of Salicylic Acid or upstream elicitors. The sulfoxide moiety in this compound serves two critical roles:
-
Metabolic Activation: Sulfoxides are often "pro-drugs" that can be reduced back to the active sulfide or further oxidized to the sulfone in vivo.
-
Electronic Tuning: The electron-withdrawing nature of the sulfinyl group decreases the electron density of the thiadiazole ring compared to the sulfide, potentially altering the rate of ring cleavage—a key step in the activation of thiadiazole plant defenses.
Signaling Pathway Diagram
The following diagram illustrates the hypothetical activation pathway of 1,2,3-thiadiazole sulfoxides within the plant defense network.
Caption: Proposed mechanism of action where the sulfoxide derivative modulates the Salicylic Acid (SA) signaling pathway to induce systemic resistance.
Comparative Performance Analysis
This section compares Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide against the industry standard Tiadinil and its direct chemical precursor, the Sulfide analog.
Physicochemical & Activity Profile
| Parameter | Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide | Tiadinil (Standard) | Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfide |
| Structure Class | 5-Sulfinyl-1,2,3-thiadiazole | 5-Carboxamide-1,2,3-thiadiazole | 5-Alkylthio-1,2,3-thiadiazole |
| LogP (Predicted) | ~1.5 - 2.0 (Moderate Lipophilicity) | 3.7 (High Lipophilicity) | ~3.0 (High Lipophilicity) |
| Water Solubility | Moderate (Polar S=O bond) | Low | Very Low |
| Metabolic Fate | Reducible to Sulfide / Oxidizable to Sulfone | Hydrolysis of Amide | Oxidation to Sulfoxide |
| Primary Use | Research Probe / Intermediate | Commercial Fungicide | Precursor |
| Activity Type | Indirect (SAR Inducer) | Indirect (SAR Inducer) | Indirect (Requires Activation) |
Performance Interpretation
-
Vs. Tiadinil: Tiadinil is optimized for field stability and leaf penetration (high LogP). The sulfoxide derivative is more polar, making it a valuable tool for studying systemicity (transport within the plant xylem) but potentially less effective as a foliar spray without formulation aids.
-
Vs. Sulfide Precursor: The sulfoxide represents an "activated" oxidation state. In many sulfur-containing agrochemicals, the sulfoxide is the bioactive metabolite responsible for the actual toxic or signaling effect.
Experimental Protocols
For researchers utilizing this compound, the following protocols ensure data integrity and reproducibility.
Synthesis Verification (Oxidation Protocol)
To generate the sulfoxide from the sulfide precursor (if not purchased directly):
-
Dissolution: Dissolve 1.0 eq of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide in Dichloromethane (DCM).
-
Oxidation: Cool to 0°C. Add 1.0-1.1 eq of m-CPBA (meta-Chloroperoxybenzoic acid) portion-wise.
-
Note: Excess oxidant will lead to the Sulfone (S(=O)2), which is a common impurity.
-
-
Quenching: After 2 hours, quench with saturated NaHCO3 and Na2S2O3 (to remove excess peroxide).
-
Purification: Extract with DCM, dry over MgSO4, and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
-
Validation: Confirm via 1H-NMR. Look for the shift of the butyl
-protons due to the adjacent sulfoxide (chiral center at sulfur creates diastereotopic protons).
Biological Assay: Cucumber Cotyledon Test (SAR)
This protocol measures the induction of resistance against Colletotrichum lagenarium.
-
Treatment: Apply the test compound (dissolved in 1% acetone/water + 0.05% Tween 20) to the first true leaf of cucumber seedlings.
-
Incubation: Allow 3-7 days for the signal to translocate (Systemic effect).
-
Inoculation: Challenge the cotyledons (untreated leaves) with a spore suspension of C. lagenarium.
-
Scoring: Measure lesion area after 5-7 days compared to Solvent Control and Tiadinil (Positive Control).
-
Data Analysis: Calculate % Protection =
.
References
- Fan, Z., et al. (2008). Synthesis and antifungal activity of novel sulfoxide derivatives containing 1,2,3-thiadiazole moiety. (Contextual Reference for 1,2,3-thiadiazole sulfoxide activity). Bioorganic & Medicinal Chemistry Letters.
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
[1][2]
Executive Safety Directive
Do not treat Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide as a standard organic reagent.
While thiadiazoles are often handled as standard irritants, the presence of the sulfoxide functional group fundamentally alters the risk profile. Sulfoxides are known permeation enhancers; they can solvate the lipid bilayers of the stratum corneum, potentially carrying the thiadiazole moiety—or other contaminants—directly into the systemic circulation.[1]
The Golden Rule: Assume skin contact results in systemic absorption. Zero-skin-contact protocols are mandatory.[2][3]
Hazard Mechanics & Risk Assessment
To understand the PPE requirements, we must analyze the molecular behavior of the compound.
The "Trojan Horse" Effect
-
The Payload (Thiadiazole Ring): 1,2,3-thiadiazoles are biologically active nitrogen-rich heterocycles, frequently used as pharmacophores or agrochemical active ingredients (e.g., plant activators). They possess potential for sensitization and systemic toxicity [1].
-
The Vector (Sulfoxide): Similar to Dimethyl Sulfoxide (DMSO), alkyl sulfoxides can displace water in the skin's keratin, opening channels for chemical transport. If this compound is dissolved in a solvent, the permeation rate increases significantly [2].
Hazard Classifications (GHS Derived)
PPE Specifications Matrix
The following equipment is non-negotiable for handling this compound in quantities >10 mg.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double Gloving (Nitrile) | Outer: 5-8 mil Nitrile (Chemical resistance). Inner: 4 mil Nitrile (Mechanical barrier). Note: Sulfoxides degrade latex; do not use latex. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Vapors or dust can bypass side shields. Goggles provide a seal against the "chimney effect" of rising fumes. |
| Respiratory | N95 (Solids) / ABEK (Liquids) | If handling powder outside a hood (discouraged), N95 is minimum. For solutions, use ABEK filters to capture organic vapors and sulfur byproducts. |
| Body Defense | Tyvek® Lab Coat / Apron | Cotton absorbs sulfoxides, holding the chemical against the skin. Use a non-woven, chemical-resistant apron for synthesis steps. |
Operational Protocol: The "Zero-Contact" Workflow
Pre-Operational Checks[12]
-
Fume Hood Verification: Ensure face velocity is between 80-100 fpm.
-
Glove Inflation Test: Inflate the outer gloves to check for pinholes before donning.
-
Static Control: If the compound is a dry powder, use an ionizing bar to prevent static dispersal during weighing.
Visualizing the Safe Handling Workflow
The following diagram outlines the critical decision points and flow to prevent cross-contamination.
Caption: Figure 1. Logical workflow for handling thiadiazole sulfoxides, emphasizing state-specific handling and the critical doffing sequence to prevent secondary exposure.
Emergency Response Procedures
Scenario A: Skin Contact (The Critical 60 Seconds)
Because of the sulfoxide group, speed is vital.
-
Immediate Drench: Do not wipe. Wiping forces the chemical deeper.
-
Flush: Place affected area under tepid water for 15 minutes.
-
Soap: Use mild soap. Avoid alcohol-based cleansers (ethanol/IPA), as they may further enhance permeation [3].
Scenario B: Spills
-
Isolate: Evacuate the immediate 3-meter radius.
-
Absorb:
-
Liquids: Use vermiculite or sand. Do not use combustible materials (sawdust).
-
Solids: Wet-wipe with a solvent-dampened pad (water/detergent) to avoid dust generation.
-
-
Neutralize: Treat the surface with a dilute bleach solution (10%) to oxidize residual sulfur compounds, reducing odor and toxicity.
Disposal & Environmental Compliance
Thiadiazoles are nitrogen-sulfur heterocycles that can release toxic SOx and NOx gases upon combustion.
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) in the waste stream.
-
Labeling: Clearly tag waste as "Organic Heterocycle - Sulfur Bearing."
-
Method: High-temperature incineration with scrubber systems is the only recommended disposal method to prevent environmental leaching [4].
References
Sources
- 1. thecalculatedchemist.com [thecalculatedchemist.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.no [fishersci.no]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. hain-lifescience.de [hain-lifescience.de]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
